DDO-02005 free base
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H25N3O2 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C21H25N3O2/c1-25-18-8-6-16(7-9-18)14-22-17-10-12-24(13-11-17)15-21-23-19-4-2-3-5-20(19)26-21/h2-9,17,22H,10-15H2,1H3 |
InChIキー |
OQLSBAGRFBHBFL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC2CCN(CC2)CC3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of DDO-02005 Free Base: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-02005 free base is a potent and selective inhibitor of the Kv1.5 potassium channel, a voltage-gated ion channel predominantly expressed in the atria of the heart.[1][2] By targeting this channel, DDO-02005 effectively modulates the cardiac action potential, demonstrating significant anti-arrhythmic properties, particularly in the context of atrial fibrillation. This technical guide provides a comprehensive overview of the mechanism of action of DDO-02005, including its molecular target, physiological effects, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support a thorough understanding of its pharmacological profile.
Introduction
Atrial fibrillation (AF) is the most common cardiac arrhythmia and a major cause of stroke and heart failure. A key mechanism in the pathophysiology of AF is atrial electrical remodeling, which involves a shortening of the atrial action potential duration (APD). The ultra-rapid delayed rectifier potassium current (IKur), conducted by the Kv1.5 potassium channel (encoded by the KCNA5 gene), is a primary contributor to atrial repolarization.[2] Consequently, selective inhibition of the Kv1.5 channel is a promising therapeutic strategy for the treatment of AF, as it is expected to prolong the atrial APD without affecting ventricular repolarization, thereby reducing the risk of pro-arrhythmic side effects. DDO-02005 has emerged as a potent inhibitor of the Kv1.5 channel with demonstrated efficacy in preclinical models of atrial fibrillation and arrhythmia.[1][2]
Molecular Target and Mechanism of Action
The primary molecular target of DDO-02005 is the Kv1.5 voltage-gated potassium channel.[1][2] These channels play a crucial role in the repolarization phase of the cardiac action potential in atrial myocytes.
Signaling Pathway of DDO-02005 Action
DDO-02005 binds to the Kv1.5 channel and inhibits the outward potassium current (IKur). This inhibition of potassium efflux during the repolarization phase of the atrial action potential leads to a prolongation of the action potential duration. By extending the refractory period of the atrial tissue, DDO-02005 helps to prevent the rapid and irregular electrical impulses that characterize atrial fibrillation.
Quantitative Data
The inhibitory potency and pharmacokinetic profile of DDO-02005 have been characterized in preclinical studies.
Table 1: In Vitro Inhibitory Activity of DDO-02005
| Target | IC50 (µM) |
| Kv1.5 Potassium Channel | 0.72[1][2] |
Table 2: Pharmacokinetic Parameters of DDO-02005 in Beagle Dogs
| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) |
| Cmax (µg/L) | 90.23 ± 28.83 | 1.27 ± 0.40 |
| t1/2 (h) | 3.23 ± 1.07 | 6.25 ± 2.40 |
| AUC0-t (µg·h/L) | 178.42 ± 39.33 | 4.41 ± 0.69 |
| CL (L/h/kg) | 5.83 ± 1.44 | - |
Data are presented as mean ± SD (n=6). Data sourced from MedKoo Biosciences, citing Zhao L, et al.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of DDO-02005.
In Vitro Kv1.5 Inhibition Assay (Whole-Cell Patch Clamp)
Objective: To determine the half-maximal inhibitory concentration (IC50) of DDO-02005 on the Kv1.5 potassium channel.
Experimental Workflow
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Kv1.5 channel are cultured under standard conditions.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature. The external solution contains (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose (pH 7.4). The internal pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP (pH 7.2).
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. Kv1.5 currents are elicited by depolarizing voltage steps to +40 mV for 300 ms, followed by a repolarizing step to -40 mV.
-
Drug Application: After obtaining a stable baseline recording, cells are perfused with external solutions containing increasing concentrations of DDO-02005.
-
Data Analysis: The inhibitory effect is calculated as the percentage reduction in the peak outward current at +40 mV in the presence of the compound compared to the baseline. The IC50 value is determined by fitting the concentration-response data to a Hill equation.
In Vivo Anti-Arrhythmic Activity
Objective: To evaluate the efficacy of DDO-02005 in a rat model of chemically-induced atrial fibrillation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are anesthetized.
-
Induction of Atrial Fibrillation: Atrial fibrillation is induced by a rapid intravenous injection of a mixture of CaCl2 and acetylcholine (ACh).[4][5][6]
-
Drug Administration: DDO-02005 is administered intravenously at various doses prior to the induction of AF.
-
ECG Monitoring: A lead II electrocardiogram (ECG) is continuously monitored to record the incidence and duration of AF.
-
Data Analysis: The anti-arrhythmic effect is determined by the reduction in the incidence and duration of AF in the DDO-02005 treated groups compared to a vehicle control group.
Objective: To assess the protective effect of DDO-02005 against aconitine-induced cardiac arrhythmia.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Arrhythmia: Arrhythmia is induced by a continuous intravenous infusion of aconitine.[7][8]
-
Drug Administration: DDO-02005 is administered as a single intravenous dose prior to the aconitine infusion.[9]
-
ECG Monitoring: The onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation are monitored via ECG.
-
Data Analysis: The protective effect of DDO-02005 is evaluated by the delay in the onset of arrhythmias and the prevention of lethal arrhythmias compared to a control group.
Pharmacokinetic Study in Beagle Dogs
Objective: To determine the pharmacokinetic properties of DDO-02005 following intravenous and oral administration.
Methodology:
-
Animal Model: Male beagle dogs are used for the study.
-
Drug Administration: A single dose of DDO-02005 is administered either intravenously (1 mg/kg) or orally (1.25 mg/kg).
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Plasma Concentration Analysis: Plasma concentrations of DDO-02005 are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, t1/2, AUC, and clearance, are calculated using non-compartmental analysis.
Conclusion
DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel. Its mechanism of action, centered on the prolongation of the atrial action potential duration, has been substantiated by in vitro electrophysiological studies. Preclinical in vivo studies have demonstrated its efficacy in animal models of atrial fibrillation and arrhythmia. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive understanding of the pharmacological profile of DDO-02005, highlighting its potential as a therapeutic agent for the management of atrial fibrillation. Further investigation into its safety and efficacy in higher animal models and human clinical trials is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Comparison on Rabbit and Rat Atrial Fibrillation Models Induced by Intravenous Injection of Acetylcholine-Calcium Chloride Mixed Solution [slarc.org.cn]
- 5. Taurine Prevents the Electrical Remodeling in Ach-CaCl2 Induced Atrial Fibrillation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of low-intensity treadmill exercise against acetylcholine-calcium chloride-induced atrial fibrillation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A conscious rat model involving bradycardia and hypotension after oral administration: a toxicokinetical study of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DDO-02005 I CAS#: 1186049-44-4 I Kv1.5 potassium channel inhibitor I InvivoChem [invivochem.com]
A Technical Guide to the Synthesis of DDO-02005 Free Base
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthetic pathway for DDO-02005 free base, a potent Kv1.5 potassium channel inhibitor. The synthesis is a two-step process involving a condensation reaction followed by a reductive amination. This guide presents the reaction scheme, experimental protocols, and relevant chemical data.
Chemical Data and Properties
| Parameter | Value | Reference |
| Compound Name | DDO-02005 | [1][2][3][4][5][6] |
| CAS Number | 1186049-44-4 | [3] |
| Molecular Formula | Not explicitly available in search results | |
| Molecular Weight | 424.36 | [3] |
| Biological Target | Kv1.5 potassium channel | [1][3][4][7][8] |
| IC50 | 0.72 μM | [1][2][3][4][5][6] |
Synthesis Pathway Overview
The synthesis of DDO-02005 proceeds through a two-step reaction sequence as outlined below. The pathway involves the reaction of a substituted benzaldehyde with piperidin-4-one, followed by reductive amination.
Caption: Synthesis pathway of DDO-02005.
Experimental Protocols
The synthesis of DDO-02005 is accomplished through the following two key steps.
Step 1: Condensation Reaction
This step involves the base-catalyzed condensation of a substituted benzaldehyde with piperidin-4-one hydrochloride.
-
Reactants:
-
Substituted Benzaldehyde (Specific structure not detailed in search results)
-
Piperidin-4-one hydrochloride
-
-
Reagents:
-
Potassium carbonate (K2CO3)
-
-
Solvent:
-
A suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
-
Procedure:
-
To a solution of piperidin-4-one hydrochloride in the chosen solvent, add potassium carbonate in excess.
-
Stir the mixture at room temperature to neutralize the hydrochloride and liberate the free base of piperidin-4-one.
-
Add the substituted benzaldehyde to the reaction mixture.
-
Continue stirring at room temperature until reaction completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate alkene.
-
The crude product may be purified by column chromatography.
-
Step 2: Reductive Amination
The second step is the reduction of the intermediate alkene to the final product, DDO-02005.
-
Reactant:
-
Intermediate Alkene from Step 1
-
-
Reagents:
-
Sodium triacetoxyborohydride (NaB(OAc)3H)
-
-
Solvent:
-
Anhydrous 1,2-dichloroethane (ClCH2CH2Cl)
-
-
Procedure:
-
Dissolve the intermediate alkene in anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium triacetoxyborohydride to the solution in a portion-wise manner.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The final product can be purified by column chromatography or recrystallization to achieve the desired purity.
-
Summary of Reaction Conditions
| Step | Reaction Type | Reagents and Conditions |
| 1 | Condensation | piperidin-4-one-hydrochloride, K2CO3, room temperature |
| 2 | Reductive Amination | NaB(OAc)3H, anhydrous ClCH2CH2Cl, room temperature |
References
- 1. biocat.com [biocat.com]
- 2. This compound | Kv1.5钾离子通道抑制剂 | MCE [medchemexpress.cn]
- 3. DDO-02005 Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. 化合物 DDO-02005|T62283|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 6. DDO-02005 | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide to DDO-02005 Free Base: Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and biological activity of DDO-02005 free base, a potent inhibitor of the Kv1.5 potassium channel. The information is curated for researchers, scientists, and professionals involved in drug development and cardiovascular research.
Core Chemical Properties
This compound is an arylmethylpiperidine derivative that has demonstrated significant potential in preclinical cardiovascular studies. A clear distinction should be made between the free base and its hydrochloride salt, as their physicochemical properties differ.
Quantitative Data Summary
| Property | Value | Source/Citation |
| Chemical Name | 1-(benzoxazol-2-ylmethyl)-N-(4-methoxybenzyl)piperidin-4-amine | N/A |
| Molecular Formula | C21H25N3O2 | [1] |
| Molecular Weight | 351.44 g/mol | [1] |
| CAS Number | 1186134-30-4 | [1] |
| Appearance | White to off-white solid | Inferred from synthesis descriptions |
| Melting Point | Data not available | N/A |
| pKa | Data not available | N/A |
| Solubility | Soluble in DMSO | Inferred from biological assay protocols |
| Storage Conditions | Store at room temperature | [1] |
Biological Activity and Mechanism of Action
DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, with an IC50 of 0.72 μM.[1] The Kv1.5 channel, encoded by the KCNA5 gene, is predominantly expressed in the atria of the heart and is responsible for the ultra-rapid delayed rectifier potassium current (IKur). This current plays a crucial role in the repolarization phase of the atrial action potential.
By inhibiting the Kv1.5 channel, DDO-02005 prolongs the atrial action potential duration, which is a key mechanism for its anti-arrhythmic effects, particularly in the context of atrial fibrillation.[1]
Signaling Pathway: Inhibition of Atrial Repolarization
References
Target Deconvolution of DDO-02005: A Technical Guide to a Potent Kv1.5 Potassium Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, a voltage-gated ion channel critical to the repolarization of the cardiac action potential in the atria.[1][2][3] This technical guide provides an in-depth overview of the target identification and characterization of DDO-02005 free base. It details the experimental methodologies employed to establish its mechanism of action and summarizes the key quantitative data. Furthermore, this document presents signaling pathway and experimental workflow diagrams to visually articulate the scientific rationale and processes discussed.
Introduction
Atrial fibrillation is a common cardiac arrhythmia characterized by irregular and often rapid heart rhythms originating in the atria. A key mechanism underlying atrial fibrillation is the alteration of the atrial action potential duration (APD). The ultra-rapid delayed rectifier potassium current (IKur), conducted by the Kv1.5 potassium channel (encoded by the KCNA5 gene), plays a crucial role in the repolarization phase of the atrial action potential.[4] Inhibition of Kv1.5 is a promising therapeutic strategy for the treatment of atrial fibrillation as it is expected to prolong the APD and the effective refractory period (ERP) in the atria.[4] DDO-02005 has been identified as a potent inhibitor of the Kv1.5 channel, demonstrating significant anti-arrhythmic effects in preclinical models.[1][2]
Target Identification and Validation
The primary molecular target of DDO-02005 was identified as the Kv1.5 potassium channel. This was determined through a series of electrophysiological and in vivo studies.
In Vitro Electrophysiology
The inhibitory activity of DDO-02005 on the Kv1.5 channel was quantified using whole-cell patch-clamp techniques on cells heterologously expressing the human KCNA5 gene.
Quantitative Data Summary
| Compound | Target | IC50 (μM) | Assay System | Reference |
| DDO-02005 | Kv1.5 Potassium Channel | 0.72 | Whole-cell patch clamp on HEK293 cells expressing hKv1.5 | Zhao L, et al. 2022[1][2] |
| DDO-02001 (Lead Compound) | Kv1.5 Potassium Channel | 17.7 | Whole-cell patch clamp on HEK293 cells expressing hKv1.5 | Zhao L, et al. 2022[1] |
In Vivo Efficacy Models
The anti-arrhythmic potential of DDO-02005 was evaluated in established rat models of atrial fibrillation and arrhythmia.
Quantitative In Vivo Efficacy Data
| Animal Model | Compound | Effect | Reference |
| CaCl2-ACh induced Atrial Fibrillation (rat) | DDO-02005 | Demonstrated good anti-atrial fibrillation effect | Zhao L, et al. 2022[1][2] |
| Aconitine-induced Arrhythmia (rat) | DDO-02005 | Showed effective anti-arrhythmic activity | Zhao L, et al. 2022[1][2] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kv1.5 Inhibition
This protocol is adapted from the methodologies described for the characterization of Kv1.5 inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of DDO-02005 on the human Kv1.5 potassium channel.
Materials:
-
HEK293 cells stably expressing the human Kv1.5 channel.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.
-
DDO-02005 stock solution (in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Culture HEK293-hKv1.5 cells to 70-80% confluency. For recording, gently detach cells using a non-enzymatic cell dissociation solution and re-plate them at a low density on glass coverslips.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit Kv1.5 currents by applying depolarizing voltage steps (e.g., to +40 mV for 300 ms).
-
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing a known concentration of DDO-02005.
-
Allow sufficient time for the drug effect to reach a steady state.
-
Record the Kv1.5 currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak outward current amplitude before and after drug application.
-
Calculate the percentage of current inhibition for each concentration of DDO-02005.
-
Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.
-
Animal Model of Atrial Fibrillation
This protocol is a generalized representation of a CaCl2-ACh induced atrial fibrillation model in rats.
Objective: To evaluate the in vivo efficacy of DDO-02005 in a model of atrial fibrillation.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic (e.g., sodium pentobarbital).
-
Calcium chloride (CaCl2) solution.
-
Acetylcholine (ACh) solution.
-
DDO-02005 solution for intravenous administration.
-
ECG recording equipment.
Procedure:
-
Animal Preparation: Anesthetize the rats and insert an intravenous catheter for drug administration.
-
ECG Recording: Attach ECG electrodes to record the cardiac electrical activity continuously.
-
Induction of Atrial Fibrillation:
-
Administer a bolus of CaCl2 followed by a continuous infusion of ACh to induce atrial fibrillation.
-
Confirm the onset of atrial fibrillation by observing the characteristic ECG pattern (irregular R-R intervals and the absence of P waves).
-
-
Drug Administration: Once stable atrial fibrillation is established, administer DDO-02005 intravenously.
-
Data Analysis:
-
Monitor the ECG for the termination of atrial fibrillation and the restoration of normal sinus rhythm.
-
Measure the duration of the atrial fibrillation episode after drug administration.
-
Compare the effects of DDO-02005 with a vehicle control group.
-
Signaling Pathways and Workflows
The following diagrams were created using the DOT language to visualize key concepts.
Caption: Workflow for the identification and validation of DDO-02005 as a Kv1.5 inhibitor.
References
In Vitro Activity of DDO-02005 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-02005 is a potent inhibitor of the Kv1.5 potassium channel, a voltage-gated ion channel encoded by the KCNA5 gene. The Kv1.5 channel is predominantly expressed in the atria of the heart and plays a crucial role in the repolarization phase of the cardiac action potential.[1] Its atrial-specific expression makes it a promising therapeutic target for the treatment of atrial fibrillation (AF), as its inhibition can prolong the atrial effective refractory period without significantly affecting ventricular repolarization, thereby reducing the risk of pro-arrhythmic side effects.[1] This technical guide provides an in-depth overview of the in vitro activity of DDO-02005 free base, including its inhibitory potency, and detailed experimental protocols for its characterization.
Core In Vitro Activity Data
The primary in vitro activity of DDO-02005 is the inhibition of the Kv1.5 potassium channel. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target | Assay Type | Cell Line | IC50 (μM) | Reference |
| DDO-02005 (free base) | Kv1.5 Potassium Channel | Electrophysiology | Not specified in abstract | 0.72 | [1] |
Mechanism of Action
DDO-02005 exerts its therapeutic effect through the direct inhibition of the Kv1.5 potassium channel. By blocking this channel, DDO-02005 delays the repolarization of the atrial action potential, thereby prolonging the effective refractory period. This mechanism is believed to be effective in terminating and preventing re-entrant arrhythmias that underlie atrial fibrillation.
Experimental Protocols
The following is a representative, detailed protocol for determining the in vitro inhibitory activity of DDO-02005 on the Kv1.5 potassium channel using whole-cell patch-clamp electrophysiology. This protocol is based on standard methodologies employed for characterizing ion channel inhibitors.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used for the stable or transient expression of the human KCNA5 gene (encoding the Kv1.5 channel).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection (for transient expression): Cells are transfected with a plasmid vector containing the full-length cDNA for human KCNA5 using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), can be performed to identify successfully transfected cells. Experiments are typically conducted 24-48 hours post-transfection.
Electrophysiological Recordings
-
Technique: Whole-cell patch-clamp technique is employed to record the Kv1.5 currents.
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording Equipment: A patch-clamp amplifier, a data acquisition system, and a microscope are required. Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution are used.
-
Procedure:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
A patch pipette is brought into contact with a selected cell, and a high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for the control of the cell's membrane potential and the recording of ion channel currents.
-
The cell is held at a holding potential of -80 mV.
-
Kv1.5 currents are elicited by applying depolarizing voltage steps (e.g., to +40 mV for 500 ms) from the holding potential.
-
Compound Application and Data Analysis
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then made in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent effects.
-
Application: The different concentrations of DDO-02005 are applied to the cell via the perfusion system. The effect of the compound on the Kv1.5 current is allowed to reach a steady state before recording.
-
Data Analysis:
-
The peak outward current at the depolarizing step is measured before and after the application of DDO-02005.
-
The percentage of current inhibition is calculated for each concentration of the compound.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the concentration-response curve with a Hill equation.
-
Visualizations
Experimental Workflow for In Vitro Activity Determination
Caption: Experimental workflow for determining the in vitro IC50 of DDO-02005 on Kv1.5 channels.
DDO-02005 Mechanism of Action
Caption: Simplified schematic of the mechanism of action of DDO-02005.
References
DDO-02005 Free Base: A Technical Guide to its Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-02005 is a synthetic small molecule that has garnered interest for its potential therapeutic applications. Understanding its interaction with cellular components is crucial for elucidating its mechanism of action and advancing its development. This technical guide provides an in-depth overview of the known cellular targets of DDO-02005 free base, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Cellular Target: Kv1.5 Potassium Channel
The primary and most well-characterized cellular target of DDO-02005 is the voltage-gated potassium channel Kv1.5.[1][2][3] This channel, encoded by the KCNA5 gene, is a key regulator of the ultra-rapid delayed rectifier potassium current (IKur) in the human atrium.[2] By inhibiting Kv1.5, DDO-02005 modulates cardiac action potential duration, a mechanism central to its potential anti-arrhythmic effects, particularly in the context of atrial fibrillation.[1][2]
Quantitative Analysis of Kv1.5 Inhibition
The inhibitory potency of DDO-02005 against the Kv1.5 channel has been quantified, providing a clear measure of its activity at this specific target.
| Compound | Target | IC50 (μM) | Assay Method |
| This compound | Kv1.5 Potassium Channel | 0.72 | Whole-Cell Patch Clamp |
| Data sourced from multiple references.[1][2][3] |
Signaling Pathway and Mechanism of Action
DDO-02005 exerts its effect by directly blocking the Kv1.5 potassium channel. This inhibition reduces the outward flow of potassium ions during the repolarization phase of the cardiac action potential, thereby prolonging its duration. This targeted action in the atria is the basis for its investigation as a potential therapeutic for atrial fibrillation.
Experimental Protocols
The determination of DDO-02005's inhibitory activity on the Kv1.5 channel was achieved using the gold-standard electrophysiological technique of whole-cell patch clamp. While the specific, detailed protocol for DDO-02005 is not publicly available, the following represents a comprehensive methodology synthesized from established protocols for assessing Kv1.5 channel inhibitors.
Whole-Cell Patch Clamp Assay for Kv1.5 Inhibition
1. Cell Culture and Heterologous Expression:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for their low endogenous potassium channel expression.
-
Transfection: Cells are transiently or stably transfected with a plasmid encoding the human Kv1.5 (hKv1.5) channel subunit (KCNA5). A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), can be used to identify successfully transfected cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
2. Electrophysiological Recording:
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP. pH adjusted to 7.2 with KOH.
-
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. After establishing a giga-ohm seal and rupturing the cell membrane, the cell capacitance and series resistance are compensated.
-
Voltage Protocol: To elicit Kv1.5 currents, cells are held at a holding potential of -80 mV. Depolarizing voltage steps are then applied in 10 mV increments, from -70 mV to +60 mV, for a duration of 200-500 ms.
-
Data Acquisition: Currents are filtered at 2 kHz and digitized at 10 kHz.
3. Compound Application and Data Analysis:
-
Drug Application: DDO-02005 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to final concentrations in the external solution. The various concentrations of DDO-02005 are perfused onto the cell.
-
IC50 Determination: The peak outward current at a specific depolarizing step (e.g., +40 mV) is measured before (control) and after the application of different concentrations of DDO-02005. The percentage of current inhibition is calculated for each concentration. The resulting concentration-response curve is fitted with a Hill equation to determine the IC50 value.
References
The Discovery and Bioactivity of DDO-02005: A Technical Overview for Drug Development Professionals
An in-depth exploration of the potent Kv1.5 channel inhibitor, DDO-02005, a promising candidate for the management of atrial fibrillation. This document provides a comprehensive analysis of the discovery, mechanism of action, and preclinical data of DDO-02005, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction
DDO-02005 is a novel bioactive compound identified as a potent and selective inhibitor of the Kv1.5 potassium channel.[1][2] The Kv1.5 channel, encoded by the KCNA5 gene, is a key regulator of cardiac action potential duration, particularly in the atria. Its inhibition is a leading therapeutic strategy for the treatment of atrial fibrillation (AF), the most common cardiac arrhythmia. DDO-02005 emerged from a lead optimization program based on the arylmethylpiperidine scaffold of an earlier compound, DDO-02001.[3] This technical guide details the pharmacological profile of DDO-02005, including its in vitro potency, in vivo efficacy, and pharmacokinetic properties.
Quantitative Bioactivity and Pharmacokinetics
The biological activity of DDO-02005 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below, providing a clear comparison of its potency and pharmacokinetic profile.
Table 1: In Vitro Potency of DDO-02005
| Target | Assay Type | Parameter | Value |
| Kv1.5 Potassium Channel | Electrophysiology | IC50 | 0.72 μM[1][2] |
Table 2: Pharmacokinetic Parameters of DDO-02005 in Beagle Dogs
| Administration Route | Dose | Cmax | t1/2 |
| Intravenous (i.v.) | 1 mg/kg | - | - |
| Oral (p.o.) | 1.25 mg/kg | 1.274 µg/L[3] | 6.245 h[3] |
Mechanism of Action: Targeting the Kv1.5 Potassium Channel
DDO-02005 exerts its anti-arrhythmic effect by directly inhibiting the Kv1.5 potassium channel. This ion channel is predominantly expressed in the atria of the heart and is responsible for the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization phase of the atrial action potential. By blocking this channel, DDO-02005 prolongs the action potential duration in atrial myocytes. This electrophysiological alteration is believed to be the primary mechanism for its anti-fibrillation effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of DDO-02005.
In Vitro Kv1.5 Inhibition Assay (Whole-Cell Patch Clamp)
Objective: To determine the half-maximal inhibitory concentration (IC50) of DDO-02005 on the Kv1.5 potassium channel.
Methodology:
-
Cell Culture: Stably transfected HEK293 cells expressing the human Kv1.5 channel are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. Depolarizing pulses to +60 mV for 300 ms are applied to elicit Kv1.5 currents.
-
Compound Application: DDO-02005 is dissolved in an appropriate solvent and diluted to various concentrations in the extracellular solution. The compound is applied to the cells via a perfusion system.
-
Data Analysis: The peak current amplitude in the presence of DDO-02005 is measured and normalized to the control current. The concentration-response curve is fitted using a Hill equation to determine the IC50 value.
In Vivo Anti-Fibrillation Model (CaCl2-ACh Induced AF in Rats)
Objective: To evaluate the efficacy of DDO-02005 in a rat model of atrial fibrillation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are anesthetized.
-
Surgical Preparation: The jugular vein is cannulated for drug administration and infusion of AF-inducing agents. ECG electrodes are placed to monitor cardiac activity.
-
AF Induction: A solution of acetylcholine (ACh) and calcium chloride (CaCl2) is infused intravenously to induce atrial fibrillation.
-
Drug Administration: DDO-02005 or vehicle is administered intravenously prior to the AF induction.
-
Data Collection: The duration of the induced AF is recorded from the ECG.
-
Data Analysis: The duration of AF in the DDO-02005-treated group is compared to the vehicle control group to determine the anti-fibrillation effect.
Pharmacokinetic Study in Beagle Dogs
Objective: To determine the pharmacokinetic profile of DDO-02005 following intravenous and oral administration.
Methodology:
-
Animal Model: Male beagle dogs are used in the study.
-
Drug Administration: DDO-02005 is administered as a single intravenous (1 mg/kg) or oral (1.25 mg/kg) dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Plasma Analysis: Plasma concentrations of DDO-02005 are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax and t1/2.
Conclusion and Future Directions
DDO-02005 is a promising bioactive compound with potent and specific inhibitory activity against the Kv1.5 potassium channel. Its efficacy in a preclinical model of atrial fibrillation, coupled with its pharmacokinetic profile, suggests its potential as a therapeutic agent for this common arrhythmia. Further studies are warranted to fully elucidate its safety profile, selectivity against other ion channels, and to optimize its formulation for clinical development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research and development efforts in this area.
References
The Structure-Activity Relationship of DDO-02005 Free Base: A Technical Guide for Researchers
An In-depth Analysis of a Potent Kv1.5 Potassium Channel Inhibitor for Atrial Fibrillation
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of DDO-02005, a potent inhibitor of the Kv1.5 potassium channel. DDO-02005 has demonstrated significant anti-arrhythmic effects in preclinical models, making it a promising candidate for the treatment of atrial fibrillation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's SAR, experimental methodologies, and the underlying signaling pathways.
Core Structure and Pharmacophore
DDO-02005 is an arylmethylpiperidine derivative that has been identified as a potent inhibitor of the Kv1.5 potassium channel, with a reported IC50 of 0.72 μM.[1][2][3] The core structure consists of a central piperidine ring, an arylmethyl group, and a substituted benzoxazole moiety. The structure-activity relationship studies, primarily based on the work of Zhao et al. (2022), reveal key insights into the molecular features essential for its inhibitory activity.
Structure-Activity Relationship (SAR) Analysis
The SAR of DDO-02005 and its analogs has been systematically investigated by modifying three key regions of the molecule: the linker (L), the aryl group (R1), and the benzoxazole moiety. The following table summarizes the quantitative data from these studies, highlighting the impact of structural modifications on Kv1.5 inhibitory activity.
| Compound ID | Linker (L) | R1 (Aryl Group) | R2 (Benzoxazole Moiety) | IC50 (μM) |
| DDO-02001 (Lead) | -NHCO- | 4-methoxyphenyl | Benzyl | 17.7 |
| DDO-02003 | -NH- | 4-methoxyphenyl | Benzoxazol-2-ylmethyl | >20 |
| DDO-02005 | -NHCH2- | 4-methoxyphenyl | Benzoxazol-2-ylmethyl | 0.72 |
| DDO-02004 | -NH(CH2)2- | 4-methoxyphenyl | Benzoxazol-2-ylmethyl | 5.45 |
| DDO-02009 | -NH(CH2)2- | 4-chlorophenyl | Benzoxazol-2-ylmethyl | 8.12 |
| DDO-02006 | -NHCH2- | 4-chlorophenyl | Benzoxazol-2-ylmethyl | 3.24 |
Key Findings from SAR Studies:
-
The Linker (L): The nature and length of the linker between the piperidine core and the aryl group are critical for activity. Replacing the initial amide linker of the lead compound DDO-02001 with an amine linker in DDO-02003 resulted in a significant loss of activity. However, introducing a methylene spacer to form a -NHCH2- linker, as seen in DDO-02005 , led to a dramatic increase in potency. Further extension of this linker to -NH(CH2)2- (DDO-02004) was detrimental to the inhibitory activity.
-
The Aryl Group (R1): The substitution pattern on the aryl ring influences the compound's potency. The presence of an electron-donating methoxy group at the para position of the phenyl ring, as in DDO-02005 , was found to be optimal for high-affinity binding to the Kv1.5 channel. Replacing this with an electron-withdrawing chloro group (DDO-02006) resulted in a decrease in activity.
-
The Benzoxazole Moiety (R2): The benzoxazole moiety is a key feature of the more potent analogs. The precise interactions of this group with the Kv1.5 channel are not fully elucidated but are crucial for the observed inhibitory effects.
Experimental Protocols
This section details the methodologies for the key experiments cited in the SAR studies of DDO-02005.
General Synthesis of Arylmethylpiperidine Derivatives
The synthesis of DDO-02005 and its analogs typically involves a multi-step process. The following is a generalized protocol:
-
Starting Material: The synthesis often begins with a commercially available substituted piperidine derivative.
-
Reductive Amination: The key step involves the reductive amination between a piperidine intermediate and an appropriate aryl aldehyde or ketone. This reaction is typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) in a suitable solvent like dichloromethane (CH2Cl2).
-
Purification: The crude product is purified using column chromatography on silica gel.
-
Salt Formation: For improved solubility and handling, the final compound is often converted to its hydrochloride salt by treatment with a solution of HCl in a non-polar solvent like ethyl acetate.
Whole-Cell Patch-Clamp Assay for Kv1.5 Inhibition
The inhibitory activity of the compounds on the Kv1.5 potassium channel is determined using the whole-cell patch-clamp technique on a stable cell line expressing the human Kv1.5 channel (e.g., HEK293 cells).
-
Cell Preparation: HEK293 cells stably expressing the hKv1.5 channel are cultured to 70-80% confluency.
-
Electrophysiological Recording:
-
Cells are transferred to a recording chamber on an inverted microscope.
-
The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).
-
The intracellular (pipette) solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Glass micropipettes with a resistance of 2-5 MΩ are used to form a gigaohm seal with the cell membrane.
-
The membrane is then ruptured to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Kv1.5 currents are elicited by depolarizing voltage steps from a holding potential of -80 mV to +60 mV.
-
The test compounds are perfused into the recording chamber at various concentrations.
-
The inhibition of the peak outward current is measured at each concentration.
-
-
Data Analysis: The concentration-response data are fitted to the Hill equation to determine the IC50 value for each compound.
In Vivo Models of Arrhythmia
1. CaCl2-ACh-Induced Atrial Fibrillation in Rats:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Drug Administration: A solution of acetylcholine (ACh) and calcium chloride (CaCl2) is infused intravenously to induce atrial fibrillation.
-
Treatment: DDO-02005 or a vehicle control is administered intravenously prior to the induction of arrhythmia.
-
Endpoint: The incidence and duration of atrial fibrillation are monitored using an electrocardiogram (ECG).
2. Aconitine-Induced Arrhythmia in Rats:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Drug Administration: A continuous intravenous infusion of aconitine is administered to induce ventricular arrhythmias.
-
Treatment: DDO-02005 or a vehicle control is administered intravenously prior to the aconitine infusion.
-
Endpoint: The dose of aconitine required to induce various types of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation) is recorded.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Signaling Pathway of Kv1.5 Inhibition in Atrial Myocytes
Caption: Inhibition of the Kv1.5 channel by DDO-02005 prolongs the atrial action potential duration.
Experimental Workflow for SAR Studies
Caption: Iterative drug design and evaluation process for identifying potent Kv1.5 inhibitors.
Conclusion
The arylmethylpiperidine DDO-02005 is a potent inhibitor of the Kv1.5 potassium channel, demonstrating promising anti-arrhythmic properties. The structure-activity relationship studies have clearly defined the key structural motifs required for its high potency, particularly the -NHCH2- linker and the 4-methoxyphenyl substituent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate DDO-02005 and design novel, even more effective Kv1.5 inhibitors for the treatment of atrial fibrillation. The provided diagrams of the signaling pathway and experimental workflow serve to visually summarize the critical aspects of this research.
References
- 1. Pharmacology of voltage-gated potassium channel Kv1.5--impact on cardiac excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Kv1.5 modulators and how do they work? [synapse.patsnap.com]
- 3. Comparison on Rabbit and Rat Atrial Fibrillation Models Induced by Intravenous Injection of Acetylcholine-Calcium Chloride Mixed Solution [slarc.org.cn]
Pharmacological Profile of DDO-02005 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, a voltage-gated ion channel primarily expressed in the atria of the heart.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of DDO-02005 free base, summarizing its mechanism of action, in vitro potency, in vivo efficacy in preclinical models of cardiac arrhythmia, and its pharmacokinetic properties. All quantitative data are presented in structured tables for clarity, and detailed experimental methodologies, as referenced from the primary literature, are provided. Additionally, key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
Atrial fibrillation (AF) is the most common cardiac arrhythmia and is associated with significant morbidity and mortality. The ultra-rapid delayed rectifier potassium current (IKur), conducted by the Kv1.5 potassium channel, plays a crucial role in the repolarization of the atrial action potential. Inhibition of Kv1.5 is a promising therapeutic strategy for the treatment of AF, as it is expected to prolong the atrial effective refractory period without affecting ventricular repolarization, thereby reducing the risk of proarrhythmic side effects. DDO-02005 has emerged as a potent inhibitor of the Kv1.5 channel, demonstrating significant anti-arrhythmic effects in preclinical studies.[1][2]
Mechanism of Action
DDO-02005 exerts its pharmacological effect through the direct inhibition of the Kv1.5 voltage-gated potassium channel.[1][2] By blocking this channel, DDO-02005 reduces the outward potassium current during the repolarization phase of the atrial action potential. This leads to a prolongation of the action potential duration and an increase in the effective refractory period in atrial myocytes, which are key mechanisms for terminating and preventing atrial fibrillation.
Signaling Pathway of Kv1.5 Regulation
The activity of the Kv1.5 channel can be modulated by various intracellular signaling pathways. The following diagram illustrates a simplified representation of known regulatory pathways.
References
DDO-02005 Free Base: A Technical Guide to its Biological Function as a Kv1.5 Potassium Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-02005 free base is a potent and selective inhibitor of the Kv1.5 potassium channel, a voltage-gated ion channel critical to the repolarization of the cardiac action potential in the atria.[1][2] This technical guide provides a comprehensive overview of the biological function of DDO-02005, its mechanism of action, and its potential therapeutic applications in atrial fibrillation. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its known quantitative data. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.
Introduction
Atrial fibrillation (AF) is the most common cardiac arrhythmia and is characterized by rapid and irregular electrical activity in the atria. A key therapeutic strategy in the management of AF is the selective prolongation of the atrial action potential duration (APD), which can be achieved by inhibiting specific potassium channels expressed in the atria. The Kv1.5 potassium channel, which conducts the ultra-rapid delayed rectifier potassium current (IKur), is predominantly expressed in the atria compared to the ventricles, making it an attractive target for the development of atrial-selective antiarrhythmic drugs.[3][4][5] DDO-02005 has emerged as a potent inhibitor of the Kv1.5 channel, demonstrating efficacy in preclinical models of atrial fibrillation.[1][2]
Mechanism of Action
The primary biological function of DDO-02005 is the inhibition of the Kv1.5 potassium channel.[1][2] By blocking this channel, DDO-02005 reduces the outflow of potassium ions during the repolarization phase of the atrial cardiac action potential. This leads to a prolongation of the action potential duration and an increase in the effective refractory period (ERP) in atrial myocytes. This targeted action in the atria helps to suppress the re-entrant electrical circuits that are responsible for sustaining atrial fibrillation.
Signaling Pathway of Kv1.5 Inhibition in Atrial Myocytes
Caption: DDO-02005 inhibits the Kv1.5 channel, reducing K+ efflux and prolonging atrial action potential repolarization.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency
| Target | Assay Type | Cell Line | Value | Reference |
| Kv1.5 Potassium Channel | Whole-cell patch clamp | Not Specified | IC50 = 0.72 μM | [1][2] |
Table 2: In Vivo Efficacy
| Model | Species | Endpoint | Effect | Reference |
| CaCl2-Acetylcholine Induced Atrial Fibrillation | Rat | Prevention of AF | Demonstrated good anti-atrial fibrillation effect | [1][2] |
| Aconitine-Induced Arrhythmia | Rat | Prevention of Arrhythmia | Showed effective anti-arrhythmic activity | [1][2] |
Table 3: Pharmacokinetic Parameters in Sprague-Dawley Rats
| Route of Administration | Dose | t1/2 (h) | Cmax (µg/L) | AUC0-t (µg/L·h) | CL (L/h/kg) | Reference |
| Intravenous (IV) | 1 mg/kg | 3.23 ± 1.07 | 90.23 ± 28.83 | 178.42 ± 39.33 | 5.83 ± 1.44 | [1] |
| Oral (PO) | 1.25 mg/kg | 6.25 ± 2.40 | 1.27 ± 0.40 | 4.41 ± 0.69 | 36.51 ± 2.54 | [1] |
Experimental Protocols
In Vitro Kv1.5 Inhibition Assay (Whole-Cell Patch Clamp)
Objective: To determine the inhibitory concentration (IC50) of DDO-02005 on the Kv1.5 potassium channel.
General Methodology (based on typical protocols):
-
Cell Culture: A stable cell line heterologously expressing the human Kv1.5 channel (e.g., HEK293 or CHO cells) is cultured under standard conditions.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
Solutions:
-
Internal (Pipette) Solution (example): Contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.3 with KOH.
-
External (Bath) Solution (example): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -80 mV.
-
Kv1.5 currents are elicited by depolarizing voltage steps (e.g., to +40 mV for 500 ms) at a specific frequency (e.g., 0.1 Hz).
-
-
Drug Application: DDO-02005 is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the external solution. The different concentrations are perfused over the cell.
-
Data Analysis: The peak current amplitude in the presence of DDO-02005 is compared to the control (vehicle) current. The concentration-response curve is fitted with a Hill equation to determine the IC50 value.
Experimental Workflow for In Vitro Kv1.5 Inhibition Assay
Caption: Workflow for determining the IC50 of DDO-02005 on Kv1.5 channels using the patch-clamp technique.
In Vivo CaCl2-Acetylcholine Induced Atrial Fibrillation Model in Rats
Objective: To evaluate the anti-atrial fibrillation efficacy of DDO-02005 in a rat model.
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized (e.g., with urethane or pentobarbital sodium). The jugular vein is cannulated for drug and inducing agent administration.
-
ECG Monitoring: Needle electrodes are placed to record a lead II electrocardiogram (ECG) to monitor heart rhythm.
-
Induction of Atrial Fibrillation:
-
Drug Administration: DDO-02005 or vehicle is administered intravenously a few minutes before the infusion of the ACh-CaCl2 mixture.
-
Endpoint Measurement: The primary endpoint is the incidence and duration of atrial fibrillation following the challenge with ACh-CaCl2 in the drug-treated group compared to the vehicle-treated group.
Conclusion
This compound is a potent Kv1.5 potassium channel inhibitor with demonstrated efficacy in preclinical models of atrial fibrillation. Its atrial-selective mechanism of action makes it a promising candidate for further investigation as a novel antiarrhythmic agent. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel therapies for atrial fibrillation. Further studies are warranted to fully characterize its selectivity profile against other cardiac ion channels and to further elucidate its electrophysiological effects.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Voltage-gated Potassium Channels as Therapeutic Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of voltage-gated potassium channel Kv1.5--impact on cardiac excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taurine Prevents the Electrical Remodeling in Ach-CaCl2 Induced Atrial Fibrillation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison on Rabbit and Rat Atrial Fibrillation Models Induced by Intravenous Injection of Acetylcholine-Calcium Chloride Mixed Solution [slarc.org.cn]
Methodological & Application
Application Notes and Protocols for DDO-02005 Free Base: A Potent Kv1.5 Potassium Channel Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, a voltage-gated ion channel predominantly expressed in the atria of the heart.[1] The Kv1.5 channel is responsible for the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization phase of the atrial action potential. By inhibiting this channel, DDO-02005 prolongs the atrial action potential duration and the effective refractory period, making it a valuable tool for studying atrial electrophysiology and a potential therapeutic candidate for atrial fibrillation (AF).[1] Atrial fibrillation is the most common cardiac arrhythmia and is characterized by chaotic electrical impulses in the atria. DDO-02005 has demonstrated efficacy in animal models of AF.[1][2][3]
These application notes provide detailed protocols for the in vitro characterization of DDO-02005 using whole-cell patch-clamp electrophysiology and for evaluating its in vivo efficacy in a rat model of chemically-induced atrial fibrillation.
Data Presentation
In Vitro Potency and In Vivo Pharmacokinetics of DDO-02005
| Parameter | Value | Species | Assay/Route | Reference |
| IC50 | 0.72 µM | - | Kv1.5 Inhibition | [1][2][3] |
| t1/2 (half-life) | 3.23 ± 1.07 h | Rat | Intravenous (1 mg/kg) | [4][5] |
| 6.25 ± 2.40 h | Rat | Oral (1.25 mg/kg) | [4] | |
| Cmax (max. concentration) | 90.23 ± 28.83 µg/L | Rat | Intravenous (1 mg/kg) | [4][5] |
| 1.27 ± 0.40 µg/L | Rat | Oral (1.25 mg/kg) | [4] | |
| AUC0-t (Area under the curve) | 178.42 ± 39.33 µg/L·h | Rat | Intravenous (1 mg/kg) | [4][5] |
| 4.41 ± 0.69 µg/L·h | Rat | Oral (1.25 mg/kg) | [4] |
In Vivo Efficacy of DDO-02005 in a Rat Model of Atrial Fibrillation
| Parameter | Treatment Group | Dose | Effect | Reference |
| Atrial Effective Refractory Period (AERP) | DDO-02005 | 2.5 mg/kg | Increased to normal levels | [1] |
| Ventricular Effective Refractory Period (VERP) | DDO-02005 | 2.5 mg/kg | Increased to normal levels | [1] |
| Anti-arrhythmic Activity | DDO-02005 | 0.1, 1, 3, 9 mg/kg (IV) | Effective against aconitine-induced arrhythmia | [3] |
Experimental Protocols
Protocol 1: In Vitro Characterization of DDO-02005 using Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the determination of the inhibitory effect of DDO-02005 on the Kv1.5 potassium channel expressed in a mammalian cell line (e.g., CHO or HEK-293 cells).
Materials:
-
CHO or HEK-293 cells stably expressing human Kv1.5
-
Cell culture medium (e.g., F12 (HAM) medium with 9% FBS, 0.9% Penicillin/Streptomycin)
-
DDO-02005 free base
-
DMSO (for stock solution)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
-
Microforge and puller
-
Perfusion system
Solutions:
-
External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 D-glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.
-
DDO-02005 Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.
Procedure:
-
Cell Preparation: Plate Kv1.5-expressing cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the recording pipette.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
-
Voltage Protocol:
-
To elicit Kv1.5 currents, apply depolarizing voltage steps from the holding potential. A typical protocol would be steps from -50 mV to +60 mV in 10 mV increments for 300-500 ms.
-
Record the resulting outward potassium currents.
-
-
Compound Application:
-
Establish a stable baseline recording of Kv1.5 currents in the external solution.
-
Perfuse the cell with the external solution containing DDO-02005 at various concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Allow the current inhibition to reach a steady state at each concentration before recording.
-
Perform a washout by perfusing with the external solution alone to check for reversibility.
-
-
Data Analysis:
-
Measure the peak outward current amplitude at a specific voltage step (e.g., +40 mV) before and after the application of DDO-02005.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the DDO-02005 concentration and fit the data to a Hill equation to determine the IC50 value.
-
In Vitro Patch-Clamp Workflow
Protocol 2: In Vivo Evaluation of DDO-02005 in a Rat Model of Atrial Fibrillation
This protocol describes the induction of atrial fibrillation in rats using acetylcholine and calcium chloride, and the evaluation of the anti-arrhythmic effects of DDO-02005.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Acetylcholine (ACh)
-
Calcium chloride (CaCl2)
-
Anesthetic (e.g., sodium pentobarbital)
-
ECG recording system with needle electrodes
-
Intravenous (IV) catheter
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with sodium pentobarbital (e.g., 50 mg/kg, intraperitoneally).
-
Place the rat on a heating pad to maintain body temperature.
-
Insert an IV catheter into the tail vein for drug administration.
-
Attach ECG needle electrodes for continuous monitoring of heart rhythm.
-
-
AF Induction:
-
Prepare a solution containing acetylcholine (66 µg/mL) and CaCl2 (10 mg/mL) in saline.
-
To induce AF, administer the ACh-CaCl2 solution intravenously.
-
Confirm the onset of AF by observing the ECG for the absence of P waves and the presence of irregular R-R intervals.
-
-
DDO-02005 Administration:
-
Prepare DDO-02005 in the vehicle at the desired concentrations (e.g., for a dose of 2.5 mg/kg).
-
Administer DDO-02005 (or vehicle for the control group) intravenously a few minutes before the attempt to induce AF.
-
-
Data Collection and Analysis:
-
Record the ECG continuously throughout the experiment.
-
Measure the duration of the induced AF episodes.
-
In some protocols, programmed electrical stimulation can be used to measure the atrial effective refractory period (AERP) before and after drug administration.
-
Compare the duration of AF and the AERP between the vehicle-treated and DDO-02005-treated groups.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the effects.
-
In Vivo Atrial Fibrillation Model Workflow
Signaling Pathway
The primary mechanism of action of DDO-02005 is the direct inhibition of the Kv1.5 potassium channel in atrial cardiomyocytes. This leads to a prolongation of the action potential duration and the effective refractory period, which are key factors in preventing the re-entrant electrical circuits that sustain atrial fibrillation.
Mechanism of Action of DDO-02005
References
- 1. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocat.com [biocat.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. DDO-02005 I CAS#: 1186049-44-4 I Kv1.5 potassium channel inhibitor I InvivoChem [invivochem.com]
Application Notes and Protocols for DDO-02005 Free Base in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, a voltage-gated ion channel encoded by the KCNA5 gene.[1][2][3] With a half-maximal inhibitory concentration (IC50) of 0.72 µM, DDO-02005 serves as a valuable tool for investigating the physiological and pathological roles of Kv1.5.[1][2][3] This channel is predominantly expressed in the atria of the heart, vascular smooth muscle, and has been identified in various cancer cell lines, making it a therapeutic target for atrial fibrillation and a subject of interest in oncology research.[4][5]
These application notes provide detailed protocols for the use of DDO-02005 free base in cell culture, including methods for solubilization, cell-based assays for assessing its biological activity, and techniques for studying its effects on cellular signaling pathways.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C21H27Cl2N3O2 | [2] |
| Molecular Weight | 424.37 g/mol | [2] |
| IC50 (Kv1.5) | 0.72 µM | [1][2][3] |
| Appearance | Solid | N/A |
| Storage (Powder) | -20°C for up to 3 years | N/A |
| Storage (in DMSO) | -80°C for up to 6 months | N/A |
Preparation of DDO-02005 Stock and Working Solutions
This compound is a hydrophobic compound and requires careful preparation for use in aqueous cell culture media.
1. Stock Solution Preparation (10 mM in DMSO):
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Equilibrate the DDO-02005 vial to room temperature before opening.
-
Weigh the desired amount of DDO-02005 powder in a sterile microcentrifuge tube.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of DDO-02005 (MW: 424.37), add 235.6 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
2. Working Solution Preparation:
-
Materials:
-
10 mM DDO-02005 stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
-
Protocol:
-
Thaw the 10 mM DDO-02005 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
It is critical to add the DDO-02005 stock solution to the culture medium and mix immediately and thoroughly to prevent precipitation.
-
The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of DDO-02005 on a selected cell line.
-
Materials:
-
Cells of interest (e.g., HEK293, CHO, or a cancer cell line expressing Kv1.5)
-
96-well cell culture plates
-
Complete cell culture medium
-
DDO-02005 working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of DDO-02005 in complete medium. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the DDO-02005 working solutions to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Protocol 2: Western Blot Analysis of Kv1.5 Expression
This protocol is designed to assess the effect of DDO-02005 on the total protein expression of Kv1.5.
-
Materials:
-
Cells cultured in 6-well plates
-
DDO-02005 working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Kv1.5
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of DDO-02005 for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Kv1.5 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
Protocol 3: Immunofluorescence Staining for Kv1.5 Localization
This protocol allows for the visualization of Kv1.5 protein localization within cells.
-
Materials:
-
Cells grown on sterile glass coverslips in a 24-well plate
-
DDO-02005 working solutions
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Kv1.5
-
Fluorescently-labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on sterile glass coverslips.
-
Treat with DDO-02005 as required.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-Kv1.5 antibody in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain nuclei with DAPI or Hoechst for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Signaling Pathway
DDO-02005, by inhibiting the Kv1.5 channel, can modulate various cellular processes. One key regulatory mechanism of Kv1.5 involves its trafficking and degradation, which is influenced by Protein Kinase C (PKC). Activation of PKC can lead to the phosphorylation, ubiquitination, and subsequent endocytosis and lysosomal degradation of the Kv1.5 channel, thereby reducing its surface expression and current.
Data Presentation
Table 1: In Vitro Activity of DDO-02005
| Parameter | Cell Line | Value |
| IC50 (Kv1.5 Inhibition) | HEK293 (expressing hKv1.5) | 0.72 µM |
This table should be populated with experimental data as it is generated.
| Cell Line | Treatment Duration | CC50 (µM) |
| HEK293 | 48 hours | Data not available |
| CHO | 48 hours | Data not available |
| MCF-7 | 48 hours | Data not available |
| A549 | 48 hours | Data not available |
This table is a template for presenting cytotoxicity data obtained from cell viability assays.
Troubleshooting
-
Precipitation of DDO-02005 in culture medium:
-
Ensure the final DMSO concentration is low (<0.5%).
-
Add the DDO-02005 stock solution to the medium while vortexing or mixing vigorously.
-
Prepare fresh working solutions for each experiment.
-
-
High background in Western blotting or Immunofluorescence:
-
Optimize blocking conditions (time and blocking agent).
-
Titrate primary and secondary antibody concentrations.
-
Ensure adequate washing steps.
-
-
Variability in cell viability assays:
-
Ensure consistent cell seeding density.
-
Check for and eliminate edge effects in 96-well plates.
-
Confirm that the DMSO concentration in the vehicle control is identical to that in the treatment wells.
-
These application notes and protocols are intended to serve as a guide. Researchers should optimize the experimental conditions for their specific cell lines and research questions.
References
Application Notes and Protocols for DDO-02005 Free Base in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, which is a promising therapeutic target for the management of atrial fibrillation (AF).[1] This document provides detailed application notes and protocols for the in vivo use of DDO-02005 free base, with a focus on a rat model of chemically-induced atrial fibrillation. The provided methodologies are based on established experimental procedures and available data on DDO-02005 and related compounds.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from preclinical studies.
| Parameter | Value | Species/Model | Administration Route | Source |
| IC50 (Kv1.5 channel) | 0.72 µM | --- | In vitro | [1] |
| Effective Dosage Range | 0.1, 1, 3, 9 mg/kg | Rat (aconitine-induced arrhythmia) | Intravenous (IV), single dosage | [1] |
| Animal Model for AF | CaCl2-ACh induced atrial fibrillation | Rat | --- | [1] |
Experimental Protocols
CaCl2-ACh-Induced Atrial Fibrillation Rat Model
This protocol describes the induction of atrial fibrillation in rats using a combination of calcium chloride (CaCl2) and acetylcholine (ACh). This model is utilized to evaluate the efficacy of anti-arrhythmic compounds like DDO-02005.
Materials:
-
Male Wistar rats (250-300g)
-
Acetylcholine (ACh) solution (66 µg/mL in sterile saline)
-
Calcium chloride (CaCl2) solution (10 mg/mL in sterile saline)
-
Anesthetic (e.g., sodium pentobarbital, ketamine/xylazine)
-
ECG recording equipment with needle electrodes
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain a body temperature of 37°C.
-
ECG Monitoring: Insert subcutaneous needle electrodes for continuous ECG monitoring (Lead II). Allow for a stabilization period to obtain a baseline ECG recording.
-
Induction of Atrial Fibrillation:
-
Administer a mixture of acetylcholine (66 µg/mL) and calcium chloride (10 mg/mL) via the tail vein.
-
The typical volume of the mixture to be injected is 1 mL/kg body weight.
-
The injection should be performed as an intravenous bolus.
-
-
Confirmation of AF: Atrial fibrillation is characterized by the replacement of P waves with rapid, irregular fibrillatory waves (f-waves) and an irregular ventricular response. The duration of the induced AF should be recorded.
-
Drug Administration: For evaluating the efficacy of DDO-02005, the compound can be administered prior to the induction of AF.
Administration of this compound
The following protocols outline common administration routes for small molecule inhibitors in rats. The selection of the route may depend on the experimental design and the pharmacokinetic properties of the compound.
a) Intravenous (IV) Injection:
-
Vehicle: Prepare a stock solution of DDO-02005 in a suitable solvent (e.g., DMSO) and then dilute it with sterile saline or a solution like 5% dextrose to the final desired concentration. The final concentration of the organic solvent should be minimized (typically <5-10%).
-
Dosage: Based on studies of DDO-02005 in a rat arrhythmia model, a dosage range of 0.1 to 9 mg/kg can be explored.[1] A dose-finding study is recommended to determine the optimal effective dose for the CaCl2-ACh model.
-
Procedure:
-
Restrain the rat. The tail veins are the most common site for IV injection. Warming the tail with a heat lamp or warm water can help to dilate the veins.
-
Insert a 27-30 gauge needle attached to a syringe containing the DDO-02005 solution into the lateral tail vein.
-
Inject the solution slowly as a bolus.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
b) Intraperitoneal (IP) Injection:
-
Vehicle: Similar to IV administration, prepare the DDO-02005 solution in a suitable vehicle.
-
Dosage: Dosages for IP administration may differ from IV and should be determined empirically.
-
Procedure:
-
Restrain the rat, exposing the abdomen.
-
Insert a 23-25 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Inject the solution.
-
c) Oral Gavage (PO):
-
Vehicle: Formulate DDO-02005 in a vehicle suitable for oral administration, such as corn oil, carboxymethylcellulose (CMC), or a cyclodextrin-based solution.
-
Dosage: Oral doses are typically higher than parenteral doses and need to be determined through pharmacokinetic and efficacy studies.
-
Procedure:
-
Gently restrain the rat.
-
Use a proper-sized, ball-tipped gavage needle. Measure the length from the corner of the rat's mouth to the last rib to estimate the distance to the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the DDO-02005 formulation.
-
Visualizations
Signaling Pathway of DDO-02005
Caption: Mechanism of action of DDO-02005 as a Kv1.5 channel inhibitor.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for evaluating DDO-02005 in a rat AF model.
References
Application Notes and Protocols for DDO-02005 Free Base Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, a voltage-gated ion channel predominantly expressed in the atria of the heart.[1][2] The inhibition of Kv1.5 prolongs the atrial action potential duration, a key mechanism for the management of atrial fibrillation and other arrhythmias. These application notes provide detailed protocols for the preparation of DDO-02005 free base solutions for use in in vitro and in vivo research settings.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₇Cl₂N₃O₂ | |
| Molecular Weight | 424.37 g/mol | |
| Appearance | Crystalline solid | |
| IC₅₀ (Kv1.5) | 0.72 µM | [1][2] |
Solubility and Stock Solution Preparation
Proper preparation of DDO-02005 solutions is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Solubility | Comments |
| DMSO | ≥ 40 mg/mL | A stock solution of at least 40 mg/mL can be prepared. |
| Ethanol | Information not available | It is recommended to test solubility in a small amount before preparing a stock solution. |
| Aqueous Buffers | Poorly soluble | Direct dissolution in aqueous buffers is not recommended. |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.24 mg of DDO-02005 (Molecular Weight = 424.37 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed DDO-02005 powder.
-
Mixing: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage.
Stability of DDO-02005 in DMSO:
| Storage Temperature | Stability |
| 4°C | Up to 2 weeks |
| -80°C | Up to 6 months |
Experimental Protocols
Below are detailed protocols for common experiments involving the use of DDO-02005.
1. In Vitro Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to assess the inhibitory effect of DDO-02005 on Kv1.5 channels heterologously expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably expressing human Kv1.5 channels
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
External (bath) solution: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM D-glucose, 10 mM HEPES, pH adjusted to 7.4 with NaOH
-
Internal (pipette) solution: 130 mM KCl, 1 mM MgCl₂, 5 mM MgATP, 10 mM HEPES, 5 mM EGTA, pH adjusted to 7.2 with KOH
-
DDO-02005 stock solution (10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Cell Preparation: Plate the Kv1.5-expressing cells onto glass coverslips and allow them to adhere and grow to 50-70% confluency.
-
Solution Preparation: Prepare the external and internal solutions as described above. Prepare working concentrations of DDO-02005 by diluting the 10 mM DMSO stock solution into the external solution. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
-
Patch-Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) between the micropipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit Kv1.5 currents. A typical protocol involves holding the cell at -80 mV and applying depolarizing steps to potentials between -60 mV and +60 mV.
-
Record baseline Kv1.5 currents.
-
Perfuse the cell with the external solution containing the desired concentration of DDO-02005 and record the inhibited currents.
-
-
Data Analysis: Measure the peak current amplitude before and after the application of DDO-02005. Calculate the percentage of inhibition for each concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.
2. Rubidium Efflux Assay for Kv1.5 Activity
This cell-based assay provides a higher-throughput alternative to patch-clamp electrophysiology for screening Kv1.5 inhibitors.
Materials:
-
HEK293 or CHO cells stably expressing human Kv1.5 channels
-
Cell culture medium
-
Loading Buffer: 140 mM NaCl, 5 mM RbCl, 2 mM CaCl₂, 1 mM MgSO₄, 10 mM HEPES, 5.5 mM Glucose, pH 7.4
-
Stimulation Buffer: 140 mM KCl, 5 mM RbCl, 2 mM CaCl₂, 1 mM MgSO₄, 10 mM HEPES, 5.5 mM Glucose, pH 7.4
-
Wash Buffer: 145 mM NaCl, 2 mM CaCl₂, 1 mM MgSO₄, 10 mM HEPES, 5.5 mM Glucose, pH 7.4
-
DDO-02005 stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Atomic Absorption Spectrometer
Procedure:
-
Cell Plating: Seed the Kv1.5-expressing cells into a 96-well plate and grow to confluency.
-
Compound Pre-incubation: Remove the culture medium and add the desired concentrations of DDO-02005 (diluted in loading buffer) to the wells. Incubate for 15-30 minutes at room temperature.
-
Rubidium Loading: Remove the compound solution and add the Loading Buffer to each well. Incubate for 1-2 hours at 37°C to allow the cells to take up rubidium.
-
Washing: Aspirate the Loading Buffer and wash the cells gently with Wash Buffer to remove extracellular rubidium.
-
Stimulation: Add the Stimulation Buffer to each well to depolarize the cells and activate Kv1.5 channels, leading to rubidium efflux. Incubate for a defined period (e.g., 5-15 minutes).
-
Sample Collection: Carefully transfer the supernatant (containing the effluxed rubidium) from each well to a new 96-well plate.
-
Cell Lysis: Add a lysis buffer to the remaining cells in the original plate to release the intracellular rubidium.
-
Measurement: Determine the rubidium content in both the supernatant and the cell lysate samples using an atomic absorption spectrometer.
-
Data Analysis: Calculate the percentage of rubidium efflux for each well. Compare the efflux in the presence of DDO-02005 to the control wells to determine the inhibitory effect.
Visualizations
Diagram 1: DDO-02005 Mechanism of Action
Caption: Mechanism of action of DDO-02005 as a Kv1.5 channel inhibitor.
Diagram 2: Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for assessing DDO-02005 activity using patch-clamp.
Diagram 3: Signaling Pathway of Kv1.5 in Atrial Myocytes
References
Application Notes and Protocols for the Analytical Detection of DDO-02005 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, a voltage-gated ion channel predominantly expressed in the human atrium.[1] The inhibition of the Kv1.5 channel, which is responsible for the ultra-rapid delayed rectifier potassium current (IKur), is a promising therapeutic strategy for the management of atrial fibrillation.[1][2] DDO-02005 has demonstrated significant anti-arrhythmic effects in preclinical models.[1] The development and validation of robust analytical methods for the quantitative determination of DDO-02005 in biological matrices are crucial for pharmacokinetic studies, dose-response characterization, and overall drug development.
These application notes provide detailed protocols for the detection and quantification of DDO-02005 free base using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a summary of the key signaling pathway affected by DDO-02005 is presented.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the analytical methods described below. The provided values are for illustrative purposes and should be replaced with experimental data.
Table 1: HPLC Method Validation - Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | 12,543 |
| 0.5 | 63,128 |
| 1.0 | 124,876 |
| 5.0 | 625,432 |
| 10.0 | 1,251,987 |
| 25.0 | 3,130,543 |
| 50.0 | 6,258,765 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: LC-MS/MS Method Validation - Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL, Mean ± SD, n=6) | Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | 0.98 ± 0.12 | 12.2 | 98.0 |
| LQC | 3 | 2.91 ± 0.25 | 8.6 | 97.0 |
| MQC | 50 | 51.5 ± 3.6 | 7.0 | 103.0 |
| HQC | 400 | 392.8 ± 21.2 | 5.4 | 98.2 |
Experimental Protocols
Protocol 1: Quantification of DDO-02005 in Human Plasma by HPLC-UV
This protocol describes a method for the quantification of DDO-02005 in human plasma using reversed-phase high-performance liquid chromatography with ultraviolet detection.
1. Materials and Reagents
-
DDO-02005 reference standard
-
Internal Standard (IS), e.g., a structurally similar compound
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
2. Instrumentation
-
HPLC system with a UV detector
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
Nitrogen evaporator
3. Sample Preparation (Solid-Phase Extraction)
-
Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC grade water.
-
To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., 10 µg/mL).
-
Vortex for 30 seconds.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute DDO-02005 and the IS with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an HPLC vial.
4. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of DDO-02005)
-
Run Time: 10 minutes
5. Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of DDO-02005 (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Process the calibration standards and quality control (QC) samples along with the unknown samples using the sample preparation procedure described above.
-
Construct a calibration curve by plotting the peak area ratio of DDO-02005 to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of DDO-02005 in the unknown samples by interpolation from the calibration curve.
Protocol 2: High-Sensitivity Quantification of DDO-02005 in Human Plasma by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of DDO-02005 in human plasma using liquid chromatography coupled with tandem mass spectrometry.
1. Materials and Reagents
-
DDO-02005 reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for DDO-02005 (e.g., DDO-02005-d4) is highly recommended. If unavailable, a structurally similar analog can be used.
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the SIL-IS working solution (e.g., 100 ng/mL).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and transfer to an LC-MS vial.
4. LC-MS/MS Conditions
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
DDO-02005: Q1 m/z 425.2 -> Q3 m/z [Fragment ion 1], [Fragment ion 2]
-
DDO-02005-d4 (SIL-IS): Q1 m/z 429.2 -> Q3 m/z [Corresponding fragment ion 1]
-
-
Instrument Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy, declustering potential) for DDO-02005 and its IS.
-
5. Calibration and Quantification
-
Prepare calibration standards in blank human plasma over the desired concentration range (e.g., 1 to 500 ng/mL).
-
Process and analyze the calibration standards, QC samples, and unknown samples as described above.
-
Construct a calibration curve using the peak area ratio of the analyte to the SIL-IS versus the nominal concentration.
-
Quantify DDO-02005 in unknown samples from the regression equation of the calibration curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the signaling pathway inhibited by DDO-02005 and the general experimental workflows for its analysis.
Caption: Signaling pathway of Kv1.5 channel inhibition by DDO-02005.
Caption: Experimental workflows for DDO-02005 analysis.
References
DDO-02005 Free Base: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-02005 is a potent inhibitor of the voltage-gated potassium channel Kv1.5, with an IC50 of 0.72 μM[1]. While primarily investigated for its anti-arrhythmic properties in the context of atrial fibrillation, the expression and functional roles of Kv1.5 in the central nervous system (CNS) present compelling opportunities for its application in neuroscience research. This document provides detailed application notes and experimental protocols for the use of DDO-02005 free base in key areas of neuroscience, including neuroinflammation and neuroprotection.
The Kv1.5 channel is expressed in various cells within the CNS, including microglia, the brain's resident immune cells. In microglia, Kv1.5 channels are implicated in proliferation and the neuroinflammatory response. Studies have shown that in a resting state, microglia predominantly express Kv1.5, while upon activation, there is a switch towards Kv1.3 expression. This suggests a critical role for Kv1.5 in modulating microglial function and, consequently, neuroinflammatory processes. Therefore, DDO-02005, as a potent Kv1.5 inhibitor, is a valuable tool for investigating the pathological roles of this channel in neurological disorders with a neuroinflammatory component, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Furthermore, Kv1.5 channels have been implicated in neuronal cell death following ischemic events. Inhibition of Kv1.5 may therefore represent a neuroprotective strategy in conditions such as stroke. These application notes provide detailed protocols for investigating the effects of DDO-02005 in both neuroinflammation and ischemic neuroprotection models.
Quantitative Data
The following table summarizes the known quantitative data for DDO-02005 and other relevant Kv1.5 inhibitors. This information is crucial for dose-response studies and for understanding the compound's potency and potential off-target effects.
| Compound | Target | IC50 | Cell Type | Reference |
| DDO-02005 | Kv1.5 | 0.72 μM | Not specified | [1] |
| Midazolam | Kv1.5 | 17 µM | HEK 293 cells | [2] |
| AVE0118 | Kv1.5 | 6.9 µM | Not specified | [3] |
| XEN-D0103 | Kv1.5 | 25 nM | Not specified | [3] |
| DPO-1 | Kv1.5 | 30 nM (Kd) | Not specified | [3] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Kv1.5 in Microglial Activation
The following diagram illustrates the proposed signaling pathway involving Kv1.5 in the activation of microglia and the subsequent inflammatory response. Inhibition of Kv1.5 by DDO-02005 is expected to modulate this pathway, leading to a reduction in pro-inflammatory cytokine release.
References
Application Notes and Protocols for DDO-02005 Free Base Administration in Mice
For Research Use Only
Introduction
DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, which plays a crucial role in the repolarization of the cardiac action potential in the atria.[1] Inhibition of the Kv1.5 channel is a promising therapeutic strategy for the management of atrial fibrillation. These application notes provide a detailed protocol for the preparation and administration of DDO-02005 free base to mice for in vivo research applications. Due to the lack of established in vivo dosage data for DDO-02005 in mice, this protocol emphasizes a conservative approach, including the preparation of a suitable vehicle for a hydrophobic compound and a recommendation for a pilot dose-escalation study to determine the optimal dose for specific experimental needs.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄N₄O₂S | Internal Data |
| Molecular Weight | 448.54 g/mol | Internal Data |
| IC₅₀ (Kv1.5) | 0.72 µM | [1] |
| Solubility | Soluble in DMSO | Internal Data |
| Appearance | Crystalline solid | Internal Data |
Table 2: Recommended Starting Dose and Vehicle Formulation
| Parameter | Recommendation |
| Administration Route | Oral Gavage |
| Suggested Starting Dose Range | 1 - 10 mg/kg |
| Vehicle Composition | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline |
| Maximum Gavage Volume | 10 mL/kg |
Note: The suggested starting dose is an estimation based on typical ranges for small molecule inhibitors in mice and should be optimized for each specific study through a dose-finding experiment.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Adjustable micropipettes and sterile tips
-
Animal balance
-
Oral gavage needles (20-22 gauge, 1.5 inch, ball-tipped)
-
1 mL syringes
Preparation of DDO-02005 Dosing Solution (1 mg/mL Stock for a 10 mg/kg Dose)
This protocol describes the preparation of a 1 mg/mL dosing solution. The final volume and concentration should be adjusted based on the desired dose and the number of animals to be treated.
-
Calculate the required amount of DDO-02005:
-
For a 10 mg/kg dose in a 25 g mouse, the required dose is 0.25 mg.
-
Assuming a gavage volume of 10 mL/kg (0.25 mL for a 25 g mouse), the required concentration is 1 mg/mL.
-
For a total of 10 mice, you would need at least 2.5 mg of DDO-02005 (plus extra for pipetting loss). Let's prepare 3 mL of the dosing solution, requiring 3 mg of DDO-02005.
-
-
Prepare the Vehicle Solution:
-
In a sterile 15 mL conical tube, add the vehicle components in the following order, vortexing thoroughly after each addition:
-
1.2 mL of PEG300 (40%)
-
0.15 mL of Tween 80 (5%)
-
1.5 mL of sterile saline (50%)
-
0.15 mL of DMSO (5%)
-
-
-
Dissolve DDO-02005 in DMSO:
-
Weigh 3 mg of DDO-02005 powder and place it in a sterile 1.5 mL microcentrifuge tube.
-
Add 150 µL of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
-
Prepare the Final Dosing Solution:
-
While vortexing the vehicle solution, slowly add the DDO-02005/DMSO solution.
-
Continue to vortex for 2-3 minutes to ensure a homogenous suspension.
-
Visually inspect the solution for any precipitation. If precipitation occurs, sonication may be required.
-
Prepare the dosing solution fresh on the day of the experiment.
-
Animal Handling and Administration Protocol (Oral Gavage)
All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
-
Animal Acclimatization:
-
Allow mice to acclimate to the facility for at least one week before the experiment.
-
House mice in a controlled environment (temperature, humidity, and 12-hour light/dark cycle) with ad libitum access to food and water.
-
-
Dose Calculation:
-
Weigh each mouse immediately before dosing to accurately calculate the required volume of the dosing solution.
-
Volume (mL) = (Body Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)
-
For a 25 g (0.025 kg) mouse and a 10 mg/kg dose of a 1 mg/mL solution: Volume = (0.025 kg * 10 mg/kg) / 1 mg/mL = 0.25 mL.
-
-
-
Gently restrain the mouse by the scruff of the neck to immobilize the head. The body should be held firmly but without restricting breathing.
-
Measure the appropriate insertion depth of the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. Mark this depth on the needle if necessary.[2]
-
Insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth.[3]
-
The mouse should swallow as the needle passes into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is at the predetermined depth, slowly administer the dosing solution.
-
After administration, gently remove the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress (e.g., difficulty breathing, lethargy) for at least 30 minutes post-administration.
-
Mandatory Visualization
Caption: Workflow for DDO-02005 preparation and administration.
Caption: DDO-02005 mechanism of action in atrial myocytes.
References
Application Notes and Protocols for DDO-02005 Free Base in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, a voltage-gated ion channel predominantly expressed in the human atria.[1][2] The inhibition of Kv1.5 prolongs the atrial action potential duration and the effective refractory period, making it a promising therapeutic target for the treatment of atrial fibrillation.[3] DDO-02005 has demonstrated a half-maximal inhibitory concentration (IC50) of 0.72 μM for the Kv1.5 channel and has shown efficacy in animal models of atrial fibrillation.[1][2] These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize novel Kv1.5 inhibitors using DDO-02005 as a reference compound.
Chemical Information
| Property | Value |
| IUPAC Name | 1-(benzo[d]oxazol-2-ylmethyl)-N-(4-methoxybenzyl)piperidin-4-amine |
| Molecular Formula | C21H25N3O2 |
| Molecular Weight | 367.45 g/mol |
| CAS Number | 1186134-30-4 (free base) |
| Appearance | Solid |
| Storage | Store at -20°C |
Quantitative Data Presentation
The following table summarizes key quantitative data for DDO-02005 and provides expected performance metrics for the described high-throughput screening assays.
| Parameter | DDO-02005 | Reference Compound (e.g., DPO-1) |
| Biological Activity | ||
| Target | Kv1.5 Potassium Channel | Kv1.5 Potassium Channel |
| IC50 | 0.72 μM[1] | ~0.3 μM[4] |
| HTS Assay Performance Metrics (Hypothetical Example) | ||
| Thallium Flux Assay | ||
| Z'-Factor | ≥ 0.6 | ≥ 0.6 |
| Signal-to-Background (S/B) Ratio | ≥ 5 | ≥ 5 |
| Hit Cutoff (% Inhibition) | ≥ 50% | ≥ 50% |
| Automated Patch Clamp Assay | ||
| Z'-Factor | ≥ 0.7 | ≥ 0.7 |
| Success Rate (% of wells with usable data) | > 80% | > 80% |
Signaling Pathway
The primary mechanism of action of DDO-02005 is the inhibition of the Kv1.5 potassium channel, which is a key component of the ultra-rapid delayed rectifier current (IKur) in atrial cardiomyocytes. Inhibition of IKur leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) in the atria. This electrophysiological effect is the basis for its anti-arrhythmic properties in the context of atrial fibrillation. The activity of the Kv1.5 channel itself can be modulated by intracellular signaling pathways, such as phosphorylation by Protein Kinase C (PKC).[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. aurorabiomed.com [aurorabiomed.com]
- 5. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Protein Expression Following DDO-02005 Free Base Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, which is encoded by the KCNA5 gene.[1] The Kv1.5 channel is responsible for the ultra-rapidly activating delayed rectifier potassium current (IKur) in the atria of the heart, playing a crucial role in the repolarization of the atrial action potential.[2][3] Due to its atrial-specific expression, the Kv1.5 channel is a promising therapeutic target for the treatment of atrial fibrillation (AF).[1][4][5] DDO-02005 has demonstrated a significant anti-atrial fibrillation effect in preclinical models.[1][4]
This document provides detailed protocols and application notes for utilizing Western blot analysis to investigate the effects of DDO-02005 free base treatment on protein expression in relevant biological systems, such as cardiac muscle cells or cell lines expressing Kv1.5. While DDO-02005 is a direct inhibitor of the Kv1.5 channel, it is also valuable to investigate its potential effects on the expression levels of the Kv1.5 protein itself and other related signaling proteins to understand the broader cellular response to treatment.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables represent hypothetical quantitative data from a Western blot experiment designed to assess the effect of DDO-02005 on Kv1.5 protein expression and a downstream signaling marker in a cardiac cell line. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.
Table 1: Effect of DDO-02005 Treatment on Total Kv1.5 Protein Expression
| Treatment Group | DDO-02005 Conc. (µM) | Normalized Kv1.5 Expression (Arbitrary Units) | Standard Deviation | P-value vs. Control |
| Vehicle Control | 0 | 1.00 | 0.12 | - |
| DDO-02005 | 0.1 | 0.98 | 0.15 | >0.05 |
| DDO-02005 | 1.0 | 0.95 | 0.11 | >0.05 |
| DDO-02005 | 10.0 | 0.92 | 0.18 | >0.05 |
Table 2: Analysis of a Hypothetical Downstream Signaling Protein (e.g., Phospho-Protein X)
| Treatment Group | DDO-02005 Conc. (µM) | Normalized Phospho-Protein X Expression (Arbitrary Units) | Standard Deviation | P-value vs. Control |
| Vehicle Control | 0 | 1.00 | 0.08 | - |
| DDO-02005 | 0.1 | 0.85 | 0.09 | <0.05 |
| DDO-02005 | 1.0 | 0.62 | 0.10 | <0.01 |
| DDO-02005 | 10.0 | 0.41 | 0.07 | <0.001 |
Signaling Pathways and Experimental Workflow
Signaling Pathway
The primary mechanism of DDO-02005 is the direct inhibition of the Kv1.5 potassium channel. However, chronic inhibition of ion channels can sometimes lead to compensatory changes in protein expression or affect downstream signaling cascades. The following diagram illustrates a hypothetical signaling pathway that could be investigated following DDO-02005 treatment, focusing on the potential for feedback mechanisms affecting Kv1.5 expression or other cardiac signaling proteins.
Caption: Hypothetical signaling pathway for DDO-02005 action.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot analysis to assess protein expression changes after DDO-02005 treatment.
Caption: Workflow for Western blot analysis of DDO-02005 treated cells.
Experimental Protocols
1. Cell Culture and DDO-02005 Treatment
-
Cell Lines: Use a relevant cell line, such as primary atrial cardiomyocytes or a stable cell line expressing human Kv1.5 (e.g., HEK293-Kv1.5).
-
Culture Conditions: Culture cells in the appropriate medium and conditions until they reach 70-80% confluency.
-
DDO-02005 Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a cell culture medium to the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing the desired concentrations of DDO-02005 or vehicle control (medium with the same concentration of DMSO). Incubate for the desired time points (e.g., 24, 48 hours).
2. Protein Extraction
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and store it at -80°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
3. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Mix the protein lysates with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Kv1.5, anti-phospho-protein X, and a loading control like anti-GAPDH or anti-β-actin) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the intensity of the loading control band.
-
References
- 1. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the voltage-gated potassium channel Kv1.5 by hydrogen sulfide attenuates remodeling through S-nitrosylation-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
Application Notes and Protocols for DDO-02005 Free Base in Drug Discovery Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-02005 free base is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5.[1][2] The Kv1.5 channel, encoded by the KCNA5 gene, is predominantly expressed in the atria of the heart and plays a crucial role in the repolarization phase of the cardiac action potential. Its atrial-specific expression makes it a promising therapeutic target for the treatment of atrial fibrillation (AF), with a potentially lower risk of ventricular pro-arrhythmic side effects.[1] DDO-02005 has demonstrated efficacy in preclinical models of atrial fibrillation and arrhythmia, highlighting its potential as a valuable tool for cardiovascular drug discovery.[1][2]
These application notes provide a comprehensive overview of the use of this compound in relevant in vitro and in vivo assays, including detailed protocols and data presentation to guide researchers in their drug discovery efforts.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 0.72 µM | HEK293 (stably expressing hKv1.5) | Whole-cell patch clamp | [1] |
Table 2: In Vivo Efficacy of DDO-02005 in a Rat Model of Aconitine-Induced Arrhythmia
| DDO-02005 Dose (mg/kg, i.v.) | Increase in Aconitine Concentration Required to Induce Atrial Fibrillation (%) |
| 0.1 | 2% |
| 1 | 53% |
| 3 | 56% |
| 9 | 60% |
Data adapted from Zhao L, et al. J Enzyme Inhib Med Chem. 2022.
Table 3: Pharmacokinetic Parameters of DDO-02005 in Beagle Dogs
| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) |
| Cmax (µg/L) | - | 1.274 |
| t1/2 (h) | - | 6.245 |
Data from ResearchGate, citing a study on the pharmacokinetics of DDO-02005.
Table 4: Pharmacokinetic Parameters of DDO-02005 in Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) |
| t1/2 (h) | 3.23 ± 1.07 | 6.25 ± 2.40 |
| Cmax (µg/L) | 90.23 ± 28.83 | 1.27 ± 0.40 |
| AUC0-t (µg/L·h) | 178.42 ± 39.33 | 4.41 ± 0.69 |
| CL (L/h/kg) | 5.83 ± 1.44 | - |
Data adapted from InvivoChem, citing Zhao L, et al. J Enzyme Inhib Med Chem. 2022.
Signaling Pathway
The activity of the Kv1.5 channel is modulated by upstream signaling pathways, including those involving Protein Kinase C (PKC) and AMP-activated Protein Kinase (AMPK). These kinases can influence the expression and function of Kv1.5 channels on the cell surface. DDO-02005 acts as a direct blocker of the Kv1.5 channel pore, thereby inhibiting the potassium ion (K+) efflux that contributes to atrial repolarization. By blocking this current, DDO-02005 prolongs the atrial action potential duration, which is a key mechanism for suppressing atrial fibrillation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing DDO-02005 Free Base Concentration in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of DDO-02005 free base in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the Kv1.5 potassium channel, with a reported IC50 value of 0.72 μM.[1][2][3][4] The Kv1.5 potassium channel is a promising target for the treatment of atrial fibrillation.[5] DDO-02005 has demonstrated anti-atrial fibrillation and anti-arrhythmic effects in animal models.[1][2][6]
Q2: What is the recommended starting concentration range for DDO-02005 in in-vitro assays?
A2: For initial experiments, it is advisable to perform a dose-response curve covering a broad concentration range, typically from nanomolar (nM) to micromolar (µM).[7][8] Based on its IC50 of 0.72 μM, a starting range of 10 nM to 100 μM with half-log10 dilutions is a reasonable approach to determine the optimal concentration for your specific cell line or assay system.[9]
Q3: How should I prepare and store this compound stock solutions?
A3: DDO-02005 powder should be stored at -20°C for long-term stability (up to 3 years).[6] For solvent-based stock solutions, it is recommended to store them at -80°C for up to one year.[6] Dimethyl sulfoxide (DMSO) is a common solvent for solubilizing small molecules like DDO-02005.[9] Ensure the final DMSO concentration in your assay is non-toxic to your cells, typically below 0.5%.
Q4: What are the key parameters to consider when designing an experiment with DDO-02005?
A4: Several factors can influence the outcome of your experiment. These include the choice of drug solvent, the concentration of the compound, the duration of exposure, and the cell seeding density.[9] It is crucial to include appropriate controls, such as a vehicle control (medium with solvent only), to ensure the observed effects are due to DDO-02005 and not the solvent.[7]
Troubleshooting Guide
This guide addresses common issues that may arise when optimizing DDO-02005 concentration in your assays.
| Problem | Potential Cause | Suggested Solution |
| No observable effect of DDO-02005 | The concentration is too low. | Test a higher concentration range (e.g., up to 100 µM).[7] |
| The compound is inactive in the chosen cell line or assay system. | Verify the expression of the Kv1.5 channel in your cell line. Consider using a more sensitive cell line.[7] | |
| The incubation time is too short. | Increase the incubation time to allow for sufficient target engagement.[7] | |
| High cytotoxicity observed even at low concentrations | The compound is highly cytotoxic to the specific cell line. | Use a lower concentration range. Reduce the incubation time.[7] |
| The solvent concentration is too high, causing toxicity. | Ensure the final solvent (e.g., DMSO) concentration is at a non-toxic level (typically <0.5%).[10] | |
| Compound precipitation at high concentrations. | Visually inspect for precipitate. Test the solubility of DDO-02005 in your culture medium.[10] | |
| High variability between experimental repeats | Inconsistent cell health or passage number. | Use cells within a consistent passage number range and ensure they are healthy before starting the experiment.[10] |
| Inconsistent cell seeding density. | Optimize and standardize cell seeding density to avoid overgrowth or sparseness.[10] | |
| Instability of the compound in the assay medium. | Prepare fresh dilutions of DDO-02005 for each experiment. | |
| Bell-shaped dose-response curve | Compound aggregation at higher concentrations. | Consider adding a non-ionic detergent to the assay buffer to reduce aggregation.[11] |
| Off-target effects at higher concentrations. | Investigate potential off-target activities of DDO-02005. | |
| Assay interference. | Perform counter-screens to rule out non-specific compound activity with the assay detection system.[8][11] |
Experimental Protocols
Protocol 1: Determining the IC50 of DDO-02005 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of DDO-02005 in culture medium. A common starting range is from 10 nM to 100 μM. Also, prepare a vehicle control containing the same concentration of solvent (e.g., DMSO) as the highest DDO-02005 concentration.
-
Treatment: Remove the old medium from the cells and add the DDO-02005 dilutions and vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for optimizing DDO-02005 concentration in assays.
Caption: Simplified diagram of the inhibitory action of DDO-02005 on the Kv1.5 potassium channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. DDO-02005 Datasheet DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. DDO-02005 | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Apparent activity in high-throughput screening: origins of compound-dependent assay interference - PubMed [pubmed.ncbi.nlm.nih.gov]
DDO-02005 free base stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of DDO-02005 free base, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
There are conflicting recommendations from various suppliers. Some suggest storage at room temperature for short-term handling, particularly in the continental United States.[1] However, for long-term stability, it is often shipped on blue ice, indicating that refrigerated or frozen conditions are preferable.
It is crucial to consult the Certificate of Analysis (CoA) that accompanies your specific batch of this compound for the most accurate storage instructions. As a general best practice for nitrogen-containing heterocyclic compounds, storage at -20°C, desiccated, and protected from light is recommended to minimize degradation.
Q2: There seem to be different CAS numbers and molecular weights for DDO-02005. Which one is correct?
It is important to be aware of a notable discrepancy in the reported identifying information for DDO-02005 across different suppliers. This may indicate the existence of different salt forms or variations of the compound.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| MedChemExpress | 1186134-30-4 | C₂₁H₂₅N₃O₂ | 351.44 |
| BioCat / TargetMol | 1186049-44-4 | C₂₁H₂₇Cl₂N₃O₂ | 424.37 |
Actionable Advice: Always verify the CAS number and molecular weight from the documentation provided with your specific product lot. Using an incorrect molecular weight for concentration calculations will lead to significant errors in your experimental results.
Q3: How should I dissolve this compound for in vitro and in vivo studies?
This compound has limited solubility in aqueous solutions. For most applications, a stock solution in an organic solvent is required.
-
For in vitro experiments: A common solvent is Dimethyl Sulfoxide (DMSO).
-
For in vivo formulations: A multi-step process is often necessary to create a stable solution suitable for administration. One published method involves initially dissolving the compound in DMSO, followed by dilution with other excipients like PEG300, Tween 80, and a final dilution in saline or PBS.[2]
Always perform small-scale solubility tests before preparing a large batch of solution to ensure the compound does not precipitate at your desired concentration.
Q4: What is the known stability of this compound in solution?
-
Prepare fresh solutions for each experiment.
-
If short-term storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light, as compounds with aromatic rings can be susceptible to photodegradation.
One vendor suggests that stock solutions in DMSO should not be stored at room temperature for extended periods (e.g., a week).[2]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected bioactivity in my experiments.
This is a common issue that can often be traced back to the stability and handling of the compound.
dot digraph "Troubleshooting_Low_Bioactivity" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_InitialCheck" { label="Initial Checks"; style="filled"; fillcolor="#F1F3F4"; node[fillcolor="#FFFFFF", fontcolor="#202124"]; start [label="Start: Low Bioactivity Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_calc [label="Verify MW and Calculations"]; check_solubility [label="Assess Solution Clarity\n(Precipitation?)"]; }
subgraph "cluster_CompoundIntegrity" { label="Compound Integrity Assessment"; style="filled"; fillcolor="#F1F3F4"; node[fillcolor="#FFFFFF", fontcolor="#202124"]; check_storage [label="Review Storage Conditions\n(Temp, Light, Desiccation)"]; prepare_fresh [label="Prepare Fresh Stock Solution"]; compare_activity [label="Compare Activity:\nOld vs. Fresh Stock"]; }
subgraph "cluster_Resolution" { label="Resolution"; style="filled"; fillcolor="#F1F3F4"; node[fillcolor="#FFFFFF", fontcolor="#202124"]; activity_restored [label="Activity Restored?\n(Problem was degraded stock)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; contact_supplier [label="Contact Supplier for CoA\nand Stability Data", fillcolor="#FBBC05", fontcolor="#202124"]; end_ok [label="End: Issue Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_further [label="End: Further Investigation Needed", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; }
start -> check_calc; check_calc -> check_solubility; check_solubility -> check_storage; check_storage -> prepare_fresh; prepare_fresh -> compare_activity; compare_activity -> activity_restored; activity_restored -> end_ok [label="Yes"]; activity_restored -> contact_supplier [label="No"]; contact_supplier -> end_further; }
Caption: Troubleshooting workflow for low bioactivity of DDO-02005.
Experimental Protocols
Protocol for Preparation of a Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex or sonicate briefly at room temperature until the solid is completely dissolved.
-
Visually inspect the solution for any undissolved particles.
-
-
Storage: Aliquot the stock solution into smaller volumes in light-protected tubes and store at -20°C or -80°C.
Signaling Pathway
DDO-02005 is an inhibitor of the Kv1.5 potassium channel, which plays a role in cardiac action potential repolarization.
dot digraph "DDO_02005_Signaling_Pathway" { graph [splines=true, overlap=false]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
DDO [label="DDO-02005", fillcolor="#FBBC05", fontcolor="#202124"]; Kv15 [label="Kv1.5 Potassium Channel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K_efflux [label="K+ Efflux", fillcolor="#F1F3F4", fontcolor="#202124"]; Repolarization [label="Atrial Action Potential\nRepolarization", fillcolor="#F1F3F4", fontcolor="#202124"]; Prolongation [label="Prolongation of\nAction Potential Duration", fillcolor="#34A853", fontcolor="#FFFFFF"]; AF [label="Reduced Susceptibility\nto Atrial Fibrillation", fillcolor="#FFFFFF", fontcolor="#202124"];
DDO -> Kv15 [arrowhead=tee, color="#EA4335", penwidth=1.5]; Kv15 -> K_efflux [arrowhead=normal, color="#5F6368"]; K_efflux -> Repolarization [arrowhead=normal, color="#5F6368"]; Kv15 -> Repolarization [style=invis]; // for layout DDO -> Prolongation [style=invis]; // for layout Repolarization -> Prolongation [label="Inhibition of K+ Efflux leads to", color="#202124"]; Prolongation -> AF [arrowhead=normal, color="#5F6368"]; }
Caption: Mechanism of action of DDO-02005 on the Kv1.5 channel.
References
Troubleshooting DDO-02005 free base experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DDO-02005 free base.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent inhibitor of the Kv1.5 potassium channel, with an IC50 value of 0.72 μM.[1][2][3] It has demonstrated efficacy in animal models for anti-atrial fibrillation and anti-arrhythmic activity.[1][2]
Q2: What is the primary mechanism of action for DDO-02005?
A2: DDO-02005 functions by inhibiting the Kv1.5 potassium channel, which is encoded by the KCNA5 gene.[4] This channel is a key target for the treatment of atrial fibrillation.[4]
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound should be stored at room temperature in the continental US, though storage conditions may vary elsewhere.[2] It is crucial to refer to the Certificate of Analysis for specific storage recommendations.[2]
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Compound Activity | Poor Solubility: DDO-02005 as a free base may have limited solubility in aqueous solutions.[5][6][7] | - Prepare stock solutions in an appropriate organic solvent like DMSO. - For aqueous working solutions, ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). - Sonication may aid in dissolution. |
| Compound Degradation: The compound may be unstable in your experimental conditions. | - Prepare fresh working solutions for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. | |
| Incorrect Concentration: The concentration used may be too low to elicit a response. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| High Cell Toxicity or Off-Target Effects | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final solvent concentration in the culture medium is as low as possible. - Include a vehicle-only control in your experiments. |
| Compound Concentration Too High: Excessive concentrations can lead to non-specific binding and off-target effects.[8] | - Use the lowest effective concentration determined from your dose-response studies. | |
| Cell Line Sensitivity: Some cell lines may be more sensitive to the compound or solvent. | - Test the compound on a panel of cell lines to identify a suitable model. | |
| Variability in Experimental Results | Inconsistent Cell Health: Variations in cell passage number, confluency, or overall health can affect results. | - Use cells within a consistent passage number range. - Seed cells at a consistent density and ensure they are in the logarithmic growth phase. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration. | - Calibrate your pipettes regularly. - Use reverse pipetting for viscous solutions. |
Quantitative Data
Table 1: In Vitro Activity of DDO-02005
| Parameter | Value | Assay |
| IC50 | 0.72 μM | Kv1.5 Potassium Channel Inhibition |
Table 2: Pharmacokinetic Parameters of DDO-02005 in Beagle Dogs
| Parameter | Value (Intravenous, 1 mg/kg) | Value (Oral, 1.25 mg/kg) |
| Cmax | - | 1.274 µg/L |
| t1/2 | - | 6.245 h |
| Data from a study in beagle dogs.[4] |
Experimental Protocols
Note: The following are example protocols and should be optimized for your specific experimental needs.
1. Preparation of DDO-02005 Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or colder to minimize freeze-thaw cycles.
2. Cell-Based Assay for Kv1.5 Inhibition (Example)
-
Cell Seeding: Plate cells expressing the Kv1.5 channel at an appropriate density in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of DDO-02005 in a fresh culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the DDO-02005 dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: Assess cell viability or a specific functional endpoint related to Kv1.5 channel activity (e.g., using a membrane potential-sensitive dye).
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a suitable model.
Visualizations
Caption: A typical experimental workflow for testing DDO-02005 in a cell-based assay.
References
- 1. biocat.com [biocat.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Kv1.5钾离子通道抑制剂 | MCE [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
How to prevent DDO-02005 free base precipitation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling of DDO-02005, with a specific focus on preventing its precipitation in solution. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Preventing DDO-02005 Free Base Precipitation
Precipitation of DDO-02005, a weakly basic compound, is a common issue when preparing aqueous solutions from an organic solvent stock. This guide provides a systematic approach to troubleshoot and prevent this problem.
Question: My DDO-02005 precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
Answer:
Precipitation upon dilution is often due to the low solubility of the this compound in aqueous media at neutral or alkaline pH. The following steps can be taken to prevent this:
-
Optimize the Concentration of the Organic Co-solvent:
-
Initial Dissolution: DDO-02005 should be dissolved in an appropriate organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a recommended solvent.
-
Working Solution Preparation: When diluting the DMSO stock into your aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline), ensure the final concentration of DMSO is kept to a minimum, ideally below 0.5% (v/v), and not exceeding 1% (v/v). High concentrations of organic solvents can be toxic to cells and may also contribute to precipitation.
-
-
Adjust the pH of the Aqueous Medium:
-
As a weak base, the solubility of DDO-02005 is pH-dependent. In its free base form, it is less soluble in neutral or basic solutions. Lowering the pH of the aqueous medium can increase its solubility by promoting the formation of the more soluble protonated salt form.
-
Recommendation: Prepare your aqueous buffer at a slightly acidic pH (e.g., pH 5.0-6.5) before adding the DDO-02005 stock solution. The optimal pH should be determined empirically for your specific experimental conditions, ensuring it is compatible with your assay and cell type.
-
-
Utilize Solubilizing Agents (Excipients):
-
If optimizing solvent concentration and pH is insufficient, consider the use of solubilizing agents. These should be tested for compatibility with your experimental system.
-
Cyclodextrins: Molecules like β-cyclodextrin can encapsulate the hydrophobic DDO-02005, increasing its apparent solubility in aqueous solutions.
-
Surfactants: Non-ionic surfactants with low cellular toxicity, such as Tween® 80 or Pluronic® F-68, can be used at low concentrations (typically 0.01-0.1%) to improve solubility.
-
Serum: For cell-based assays, the presence of serum (e.g., fetal bovine serum) in the culture medium can aid in solubilizing hydrophobic compounds.
-
-
Sonication:
-
After diluting the DDO-02005 stock into the aqueous medium, brief sonication can help to disperse any initial aggregates and facilitate dissolution.
-
Summary of Troubleshooting Strategies
| Strategy | Recommendation | Considerations |
| Co-solvent Optimization | Dissolve DDO-02005 in 100% DMSO for the stock solution. Keep the final DMSO concentration in the working solution below 0.5%. | High concentrations of DMSO can be cytotoxic. |
| pH Adjustment | Prepare the aqueous medium at a slightly acidic pH (e.g., 5.0-6.5). | The pH must be compatible with the experimental system (e.g., cells, proteins). The optimal pH needs to be determined empirically. |
| Solubilizing Agents | Consider using β-cyclodextrin, Tween® 80, or Pluronic® F-68 at low concentrations. | Excipients must be tested for compatibility and potential interference with the assay. |
| Sonication | Briefly sonicate the final working solution. | Over-sonication can generate heat and potentially degrade the compound. |
Experimental Protocols
Protocol for Preparing a DDO-02005 Working Solution
This protocol provides a general procedure for preparing a working solution of DDO-02005 while minimizing the risk of precipitation.
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of DDO-02005 powder in a sterile microcentrifuge tube.
-
Add 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
-
Prepare the Aqueous Medium:
-
Prepare your desired aqueous buffer or cell culture medium.
-
If necessary, adjust the pH to a slightly acidic value (e.g., 6.0) using sterile HCl or another suitable acid.
-
-
Prepare the Final Working Solution:
-
Warm the DDO-02005 stock solution and the aqueous medium to room temperature.
-
Perform a serial dilution of the stock solution in the pH-adjusted aqueous medium to achieve the final desired concentration.
-
Add the DDO-02005 stock solution dropwise to the vigorously vortexing aqueous medium to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, brief sonication may be applied.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of DDO-02005?
A1: Based on supplier information and common laboratory practice for similar compounds, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of DDO-02005.
Q2: What is the solubility of DDO-02005 in common solvents?
Q3: Why does DDO-02005 precipitate out of solution?
A3: DDO-02005 is a weak base. In its neutral, "free base" form, it is poorly soluble in water. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer at or near neutral pH, the compound's solubility limit can be exceeded, leading to precipitation.
Q4: Can I use ethanol to dissolve DDO-02005?
A4: While ethanol is a common solvent, DMSO is generally a stronger solvent for many poorly soluble compounds. If using ethanol, it is still crucial to keep the final concentration in the aqueous medium as low as possible to avoid cellular toxicity and precipitation.
Q5: How should I store my DDO-02005 solutions?
A5: DDO-02005 powder should be stored at -20°C for long-term stability. A stock solution in DMSO should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Visual Guides
Decision Workflow for Preventing DDO-02005 Precipitation
Caption: A decision-making workflow for troubleshooting and preventing the precipitation of DDO-02005.
Signaling Pathway of DDO-02005 Action
Caption: The inhibitory effect of DDO-02005 on the Kv1.5 potassium channel and its role in atrial fibrillation.
DDO-02005 free base off-target effects mitigation
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential off-target effects of DDO-02005 free base, a potent Kv1.5 potassium channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent inhibitor of the Kv1.5 potassium channel, with a reported IC50 of 0.72 μM.[1][2] The Kv1.5 channel, encoded by the KCNA5 gene, is a key target for the development of treatments for atrial fibrillation.[3]
Q2: What are off-target effects and why are they a concern for a small molecule inhibitor like DDO-02005?
Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[4] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[4][5] For DDO-02005, any observed cellular phenotype should be rigorously validated to ensure it is a direct result of Kv1.5 inhibition.
Q3: What are the initial signs that DDO-02005 might be causing off-target effects in my experiments?
Common indicators of potential off-target effects include:
-
Cellular toxicity at concentrations close to the IC50 for the primary target.
-
The observed phenotype does not align with the known function of the intended target (Kv1.5).
-
Discrepancies between results obtained with DDO-02005 and other Kv1.5 inhibitors with different chemical scaffolds.
-
Inconsistent results when using genetic methods, such as siRNA or CRISPR-Cas9, to validate the target.[4]
Q4: What general strategies can I employ to minimize the off-target effects of DDO-02005?
To minimize off-target effects, a multi-pronged approach is recommended:
-
Dose-Response Experiments: Use the lowest effective concentration of DDO-02005 that elicits the desired biological response.[4]
-
Orthogonal Validation: Confirm experimental findings using alternative methods to inhibit the target, such as structurally distinct Kv1.5 inhibitors or genetic knockdown/knockout of the KCNA5 gene.[4]
-
Target Engagement Assays: Directly measure the binding of DDO-02005 to Kv1.5 in your experimental system to confirm it is engaging its intended target at the concentrations used.[4]
-
Proteome-Wide Profiling: Employ unbiased techniques to identify other proteins that DDO-02005 may be binding to within the cell.
Troubleshooting Guides
This section provides a structured approach to troubleshooting potential off-target effects of DDO-02005.
Issue 1: Unexpected Cellular Phenotype or Toxicity
If you observe a cellular phenotype that is not consistent with Kv1.5 inhibition or if you see significant cytotoxicity, it is crucial to investigate potential off-target effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Quantitative Data Summary: Dose-Response Analysis
| Concentration of DDO-02005 | % Inhibition of Kv1.5 Current | % Cell Viability | Phenotypic Response (e.g., % Apoptosis) |
| 0.1 µM | 15% | 98% | 5% |
| 0.5 µM | 45% | 95% | 15% |
| 0.72 µM (IC50) | 50% | 92% | 20% |
| 1.0 µM | 65% | 88% | 28% |
| 5.0 µM | 95% | 60% | 55% |
| 10.0 µM | 98% | 35% | 75% |
Note: This table contains hypothetical data for illustrative purposes.
Issue 2: Discrepancy with Genetic Validation
If knocking down or knocking out the KCNA5 gene (encoding Kv1.5) does not reproduce the phenotype observed with DDO-02005 treatment, this strongly suggests off-target effects.
Logical Relationship Diagram:
Caption: Logic for identifying off-target effects via genetic validation.
Detailed Experimental Protocols
Kinase Profiling Assay
Objective: To identify potential off-target kinase interactions of DDO-02005.
Methodology:
-
Compound Preparation: Prepare a stock solution of DDO-02005 in DMSO. Serially dilute the compound to the desired screening concentrations.
-
Assay Plate Preparation: Utilize a commercial kinase panel service that offers a broad range of purified kinases (e.g., >400 kinases). The assays are typically run in multi-well plates.
-
Kinase Reaction: In each well, combine the specific kinase, a suitable substrate (often a peptide), and ATP.
-
Compound Addition: Add DDO-02005 at a fixed concentration (e.g., 1 µM or 10 µM) to the reaction mixture. Include appropriate controls (no inhibitor and a known inhibitor for each kinase).
-
Incubation: Incubate the plates at a controlled temperature to allow the kinase reaction to proceed.
-
Detection: Measure the amount of phosphorylated substrate. This is often done using methods like radiometric assays (³³P-ATP) or fluorescence/luminescence-based technologies.
-
Data Analysis: Calculate the percent inhibition of each kinase by DDO-02005 relative to the control.
Data Presentation: Hypothetical Kinase Panel Results
| Kinase Target | % Inhibition at 1 µM DDO-02005 | % Inhibition at 10 µM DDO-02005 |
| Kv1.5 (On-Target) | 70% | 98% |
| DYRK1A (Off-Target) | 55% | 85% |
| CDK16 (Off-Target) | 48% | 79% |
| PIM3 (Off-Target) | 35% | 65% |
| SRC | <10% | 15% |
| EGFR | <5% | 8% |
Note: This table contains hypothetical data for illustrative purposes. DYRK1A and CDK16 are included as they have been identified as off-targets for other small molecules.[6]
Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the engagement of DDO-02005 with its target(s) in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with DDO-02005 at various concentrations or with a vehicle control (DMSO).
-
Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of DDO-02005 is expected to stabilize its target protein(s), making them more resistant to thermal denaturation.[4]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[4]
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble protein at each temperature point using Western blotting for a specific target (e.g., Kv1.5) or mass spectrometry for a proteome-wide analysis.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in this curve to a higher temperature in the presence of DDO-02005 indicates target engagement.
Experimental Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
Technical Support Center: Enhancing the Bioavailability of DDO-02005 Free Base
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the DDO-02005 free base, particularly concerning its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is DDO-02005 and what are its key properties?
DDO-02005 is a potent inhibitor of the Kv1.5 potassium channel, with an IC50 of 0.72 μM.[1][2][3][4][5] It has demonstrated anti-atrial fibrillation and anti-arrhythmic effects in preclinical rat models.[1][2][4][5] As a "free base," its solubility in aqueous solutions may be limited, potentially impacting its oral bioavailability.
Q2: I'm observing low oral bioavailability with DDO-02005 in my animal studies. What are the likely causes?
Low oral bioavailability for a free base compound like DDO-02005 is often attributed to one or more of the following factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
Low Permeability: The drug may not efficiently pass through the intestinal wall into the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux Transporter Activity: The compound could be actively transported back into the GI tract by efflux pumps like P-glycoprotein.
Q3: How can I determine the primary reason for the low bioavailability of DDO-02005 in my experiments?
A systematic approach is recommended. You can start by assessing the physicochemical properties of DDO-02005. The Biopharmaceutics Classification System (BCS) provides a framework for classifying drugs based on their solubility and permeability, which can help in identifying the rate-limiting step for oral absorption.[6]
Troubleshooting Guides
Problem 1: Poor Aqueous Solubility and Dissolution Rate
If you suspect poor solubility is the primary issue, consider the following strategies to enhance the dissolution rate of DDO-02005.
Recommended Solutions & Experimental Protocols:
-
Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can lead to a higher dissolution rate.[7][8]
-
pH Modification: For a basic compound, altering the pH of the formulation can increase solubility.
-
Protocol: Salt Formation:
-
Dissolve this compound in a suitable organic solvent.
-
Add a stoichiometric amount of an appropriate acid (e.g., HCl, tartaric acid) to form a salt.
-
Isolate the resulting salt and characterize its solubility and dissolution rate in comparison to the free base.
-
-
-
Formulation with Solubilizing Excipients:
-
Co-solvents: The use of water-miscible organic solvents can enhance the solubility of poorly soluble compounds.[7]
-
Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug.[7]
-
Cyclodextrins: These molecules can form inclusion complexes with drug molecules, thereby increasing their solubility.[7][9]
-
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve both solubility and dissolution.[9][10]
-
Protocol: Solvent Evaporation Method for Solid Dispersion Preparation:
-
Dissolve DDO-02005 and a hydrophilic polymer (e.g., PVP, HPMC) in a common solvent.
-
Evaporate the solvent under vacuum to obtain a solid dispersion.
-
Characterize the solid state of the drug (amorphous vs. crystalline) using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
-
Perform dissolution studies to compare the release profile with the crystalline drug.
-
-
Problem 2: Suspected Low Intestinal Permeability
If solubility is adequate but bioavailability remains low, poor permeability across the intestinal epithelium might be the cause.
Recommended Solutions & Experimental Protocols:
-
Lipid-Based Formulations: These formulations can enhance the absorption of lipophilic drugs.[7][10][11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[9]
-
Protocol: In Vitro Dispersion Test for SEDDS:
-
Prepare the SEDDS formulation containing DDO-02005.
-
Add a small volume of the formulation to a larger volume of aqueous medium (e.g., simulated gastric or intestinal fluid) with gentle stirring.
-
Visually observe the formation of an emulsion.
-
Measure the particle size of the resulting emulsion using dynamic light scattering.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of DDO-02005 in Beagle Dogs
| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) |
| Cmax (µg/L) | - | 1.274 |
| t1/2 (h) | - | 6.245 |
(Data adapted from a study on arylmethylpiperidines as Kv1.5 potassium channel inhibitors.)[12]
Table 2: General Strategies for Improving Bioavailability of Poorly Soluble Drugs
| Strategy | Mechanism of Action | Key Advantages |
| Particle Size Reduction | Increases surface area for dissolution.[7][9] | Applicable to crystalline drugs. |
| pH Modification (Salt Formation) | Increases solubility of ionizable drugs. | Simple and cost-effective. |
| Solid Dispersions | Enhances solubility by presenting the drug in an amorphous state.[9] | Can significantly improve dissolution rate. |
| Lipid-Based Formulations | Improves solubility and can enhance lymphatic uptake.[10][11] | Suitable for lipophilic compounds. |
| Cyclodextrin Complexation | Forms inclusion complexes to increase solubility.[7][9] | Can improve stability. |
Visualizations
To aid in understanding the experimental and logical workflows, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DDO-02005 | TargetMol [targetmol.com]
- 3. This compound | Kv1.5钾离子通道抑制剂 | MCE [medchemexpress.cn]
- 4. biocat.com [biocat.com]
- 5. DDO-02005 Datasheet DC Chemicals [dcchemicals.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: DDO-02005 Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers investigating the cytotoxic potential of DDO-02005 free base in various cell lines. As there is currently no publicly available data on the cytotoxicity of DDO-02005, this guide offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to enable you to conduct your own assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: DDO-02005 is a potent inhibitor of the Kv1.5 potassium channel, with a reported half-maximal inhibitory concentration (IC50) of 0.72 μM for channel inhibition[1]. It is important to note that this IC50 value reflects the compound's potency in blocking the Kv1.5 channel and is not a measure of its cytotoxicity. The chemical formula of this compound is C21H27Cl2N3O2 and its molecular weight is 424.37 g/mol [1].
Q2: Is there any known information about the toxicity of this compound in cell lines?
A2: Currently, there is no publicly available data detailing the cytotoxic effects (e.g., IC50 values for cell viability) of this compound in any specific cell lines. Therefore, researchers must experimentally determine its toxicity profile in their cell lines of interest.
Q3: What is the potential role of targeting the Kv1.5 channel in cancer?
A3: The role of the Kv1.5 channel in cancer is complex and can be context-dependent. Some studies suggest that Kv1.5 expression is altered in several types of tumors[2]. Overexpression of Kv1.5 has been linked to promoting proliferation in some cancer cells, while in other cancer types, its expression is inversely correlated with malignancy, suggesting a potential tumor-suppressive role[3]. The inhibition of Kv1.5 could potentially lead to cell growth inhibition via apoptosis in some cancer cell lines[4][5]. Given these varied roles, it is crucial to empirically determine the effect of DDO-02005 on your specific cell lines.
Q4: How do I determine the cytotoxic IC50 value for DDO-02005 in my cell line?
A4: The half-maximal inhibitory concentration (IC50) for cytotoxicity is the concentration of a compound that reduces cell viability by 50%. To determine this, you would perform a dose-response experiment, treating your cells with a range of DDO-02005 concentrations for a set period (e.g., 24, 48, or 72 hours). Cell viability is then measured using an appropriate assay, such as the MTT or LDH assay. The resulting data is plotted on a dose-response curve to calculate the IC50 value.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background absorbance | Phenol red in the culture medium can interfere with absorbance readings. The test compound may also directly reduce the MTT reagent. | Use phenol red-free medium during the assay. Run a control with the compound in cell-free medium to check for direct MTT reduction. |
| Low signal or poor color development | Insufficient cell number, low metabolic activity of cells, or suboptimal incubation time with MTT. | Ensure an adequate number of healthy, metabolically active cells are seeded. Optimize the MTT incubation time (typically 1-4 hours). |
| Inconsistent results between wells | Uneven cell seeding, "edge effects" in the plate, or pipetting inaccuracies. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS. Be precise with all pipetting steps. |
| Precipitation of formazan crystals | Incomplete solubilization of the formazan product. | Ensure thorough mixing after adding the solubilization solvent (e.g., DMSO). Allow sufficient time for complete dissolution before reading the plate. |
LDH Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background LDH activity in control wells | High rate of spontaneous cell death, presence of LDH in the serum of the culture medium, or mechanical stress to cells during handling. | Ensure cells are healthy and not overgrown. If possible, use a serum-free medium during the experiment. Handle cells gently during all steps. |
| Low signal in positive control (lysed cells) | Incomplete cell lysis. | Ensure the lysis buffer is added at the correct concentration and incubated for a sufficient amount of time to achieve complete cell lysis. |
| Test compound interferes with the LDH enzyme | The compound may directly inhibit or activate the LDH enzyme, leading to inaccurate results. | Run a control with the compound and purified LDH to check for direct interference. |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using the MTT Assay
This protocol provides a method for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well flat-bottom cell culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of DDO-02005 in complete culture medium. Remove the old medium from the cells and add the DDO-02005 dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Concentration of DDO-02005 (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Untreated) | 100 | |
| Vehicle Control | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Protocol 2: Assessing Membrane Integrity with the LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
96-well flat-bottom cell culture plates
-
This compound stock solution
-
Complete cell culture medium (serum-free for the assay is recommended)
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
Lysis buffer (for positive control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by adding lysis buffer to a set of wells.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate (if necessary for suspension cells) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction solution to each well containing the supernatant and incubate at room temperature, protected from light, for up to 30 minutes.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions.
Data Presentation:
| Concentration of DDO-02005 (µM) | Absorbance | % Cytotoxicity |
| 0 (Untreated) | 0 | |
| Vehicle Control | ||
| Positive Control (Lysis) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Visualizations
Caption: Workflow for determining the cytotoxicity of DDO-02005.
Caption: Potential signaling pathway affected by DDO-02005.
References
DDO-02005 Free Base Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DDO-02005 free base. The information is designed to address common pitfalls and provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is DDO-02005 and what is its primary mechanism of action?
DDO-02005 is a potent inhibitor of the Kv1.5 potassium channel, with an IC50 value of 0.72 μM.[1][2] The Kv1.5 channel, encoded by the KCNA5 gene, is primarily expressed in the atria of the heart and plays a crucial role in atrial repolarization. By inhibiting this channel, DDO-02005 prolongs the atrial action potential duration, an effect that is being investigated for its anti-atrial fibrillation properties.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. If dissolved in a solvent, it should be stored at -80°C for up to 6 months. For short-term storage, it can be kept at 4°C for up to 2 years. It is important to refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Q3: In which experimental models has DDO-02005 shown efficacy?
DDO-02005 has demonstrated good anti-atrial fibrillation effects in a CaCl2-ACh-induced atrial fibrillation rat model. It has also been shown to be effective against arrhythmias caused by aconitine.
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound.
Potential Cause & Solution:
As a free base, DDO-02005 may exhibit limited solubility in aqueous solutions. The solubility can be influenced by the pH of the solution.
-
Recommended Solvents: For in vitro experiments, it is advisable to first prepare a stock solution in an organic solvent. While specific data for DDO-02005 is limited, similar compounds are often soluble in DMSO. For in vivo studies, the formulation will be critical. The original research by Zhao et al. (2022) used an intravenous formulation, but the specific vehicle is not detailed in the available abstracts.
-
pH Adjustment: For aqueous buffers, the pH can significantly impact the solubility of a free base. Lowering the pH will protonate the basic nitrogen atoms in the piperidine ring, which can increase aqueous solubility. However, be mindful that a significant change in pH may affect your experimental system.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
| Solvent | General Recommendation |
| DMSO | Recommended for initial stock solution preparation. |
| Ethanol | May be a suitable solvent, but solubility should be tested. |
| PBS (pH 7.4) | Likely to have low solubility. Acidification may be required. |
Issue 2: Inconsistent or weaker than expected inhibitory effects in cell-based assays.
Potential Causes & Solutions:
-
Compound Stability: DDO-02005 in solution may degrade over time, especially if not stored properly. Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
Adsorption to Plastics: Lipophilic compounds can adsorb to plastic labware, reducing the effective concentration in your assay. Using low-adhesion microplates and pipette tips can mitigate this issue.
-
Cell Line Specificity: The expression levels of the Kv1.5 channel can vary significantly between different cell lines. Ensure that your chosen cell line has a high and stable expression of the target channel.
Issue 3: Observed off-target effects or unexpected cellular responses.
Potential Causes & Solutions:
-
Selectivity Profile: While DDO-02005 is a potent Kv1.5 inhibitor, its selectivity against other ion channels (e.g., hERG, other Kv channels, Nav channels, Cav channels) is not extensively documented in the available literature. If you observe unexpected electrophysiological or cellular responses, consider the possibility of off-target effects.
-
Compound Purity: Ensure the purity of your this compound. Impurities from the synthesis could have their own biological activities.
Experimental Protocols & Methodologies
Key Experiment: Electrophysiological Recording of Kv1.5 Currents
This is a generalized protocol based on standard whole-cell patch-clamp techniques used for ion channel research.
-
Cell Preparation: Culture cells expressing human Kv1.5 channels (e.g., HEK293 or CHO cells) on glass coverslips.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
DDO-02005 Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in the external solution to the desired final concentrations immediately before use. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use a voltage-clamp protocol to elicit Kv1.5 currents. A typical protocol would be to hold the cell at -80 mV and then apply depolarizing steps from -40 mV to +60 mV in 10 mV increments for 500 ms.
-
Apply different concentrations of DDO-02005 via a perfusion system and record the inhibition of the Kv1.5 current.
-
Visualizations
Caption: DDO-02005 inhibits the Kv1.5 channel, leading to prolonged atrial action potentials.
Caption: A typical workflow for in vitro testing of DDO-02005.
Caption: A decision tree for troubleshooting common issues in DDO-02005 experiments.
References
Technical Support Center: DDO-02005 Free Base
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DDO-02005 free base in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, which is encoded by the KCNA5 gene.[1][2] The Kv1.5 channel is responsible for the ultra-rapid delayed rectifier potassium current (IKur) in the human atrium.[3] By blocking this channel, DDO-02005 prolongs the action potential duration in atrial myocytes, an effect that is being investigated for the management of atrial fibrillation.[3]
Q2: What is the IC50 of DDO-02005 for the Kv1.5 channel?
A2: The reported half-maximal inhibitory concentration (IC50) of DDO-02005 for the Kv1.5 potassium channel is 0.72 μM.[1]
Q3: How should I prepare this compound for in vitro and in vivo experiments?
A3: For in vitro experiments, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. For in vivo studies in rats, a formulation can be prepared by dissolving the compound in DMSO and then further diluting it with a vehicle containing PEG300, Tween 80, and saline. Always ensure the final concentration of the organic solvent is compatible with your experimental system and include a vehicle control.
Q4: What are appropriate positive and negative controls for experiments with DDO-02005?
A4:
-
Positive Controls: Well-characterized Kv1.5 inhibitors such as 4-Aminopyridine (4-AP), DPO-1, or Vernakalant can be used as positive controls to confirm assay validity.
-
Negative Controls: A vehicle control (the solvent used to dissolve DDO-02005, e.g., DMSO) at the same final concentration used in the experiment is essential. For cellular assays, untreated cells should also be included. To demonstrate specificity, using a cell line that does not express Kv1.5 can serve as a negative control.
Quantitative Data Summary
Table 1: In Vitro Potency of DDO-02005 and Other Kv1.5 Inhibitors
| Compound | Target | IC50 | Reference |
| DDO-02005 | Kv1.5 | 0.72 μM | [1] |
| 4-Aminopyridine | Kv1.5 | 125.1 μM | [4] |
| DPO-1 | Kv1.5 | 30 nM | [3] |
| AVE0118 | Kv1.5 | 6.9 μM | [3] |
| Vernakalant | Kv1.5 | μM range | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of DDO-02005 in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) | Reference |
| t1/2 (h) | 3.23 ± 1.07 | 6.25 ± 2.40 | [2] |
| Cmax (μg/L) | 90.23 ± 28.83 | 1.27 ± 0.40 | [2] |
| AUC0-t (μg/L·h) | 178.42 ± 39.33 | 4.41 ± 0.69 | [2] |
Experimental Protocols & Troubleshooting
Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Assay
This protocol outlines the measurement of Kv1.5 channel currents in a heterologous expression system (e.g., HEK293 cells transfected with Kv1.5).
Methodology:
-
Cell Preparation: Culture HEK293 cells stably or transiently expressing human Kv1.5.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
-
Recording Procedure:
-
Establish a whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit Kv1.5 currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms).
-
Record baseline currents.
-
Perfuse the cell with the external solution containing DDO-02005 at the desired concentration.
-
Record currents in the presence of the compound until a steady-state block is achieved.
-
Wash out the compound to check for reversibility.
-
-
Data Analysis: Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) before and after compound application. Calculate the percentage of inhibition.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Unstable Seal (GΩ seal not forming) | Dirty pipette tip or cell membrane. | Use fresh, clean pipettes. Ensure cell culture is healthy. |
| No or Low Kv1.5 Current | Poor transfection efficiency. Incorrect voltage protocol. | Verify Kv1.5 expression via another method (e.g., Western blot). Optimize voltage clamp protocol. |
| Run-down of Current | Ion channel instability in whole-cell configuration. | Use perforated patch-clamp. Shorten the duration of the experiment. |
| Inconsistent Inhibition | Compound precipitation. Incomplete washout. | Ensure DDO-02005 is fully dissolved. Increase washout time. |
Protocol 2: Target Engagement - Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm the direct binding of DDO-02005 to the Kv1.5 protein in a cellular context.
Methodology:
-
Cell Treatment: Treat cells expressing Kv1.5 with either vehicle (DMSO) or varying concentrations of DDO-02005 for a specific duration (e.g., 1 hour).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble Kv1.5 in the supernatant by Western blotting using a specific anti-Kv1.5 antibody.
-
Data Analysis: Quantify the band intensities. A stabilized protein will remain soluble at higher temperatures in the presence of the ligand (DDO-02005).
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| No Thermal Shift Observed | Compound does not sufficiently stabilize the target. Incorrect temperature range. | Increase compound concentration. Optimize the temperature gradient. |
| High Background in Western Blot | Non-specific antibody binding. | Optimize antibody concentration and blocking conditions. |
| Inconsistent Results | Uneven heating. Variability in cell lysis. | Ensure uniform heating of all samples. Standardize the lysis procedure. |
Visualizations
Caption: Signaling pathway of DDO-02005 action on the Kv1.5 channel.
References
Validation & Comparative
DDO-02005 Free Base: A Comparative Analysis Against Other Kv1.5 Potassium Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DDO-02005 Free Base's Performance with Alternative Kv1.5 Inhibitors, Supported by Experimental Data.
The quest for novel and effective treatments for atrial fibrillation (AF), the most common cardiac arrhythmia, has led to the development of various ion channel inhibitors. Among these, inhibitors of the Kv1.5 potassium channel, which conducts the ultra-rapid delayed rectifier potassium current (IKur), have emerged as a promising therapeutic target due to their atrial-specific expression. This guide provides a comprehensive comparison of this compound, a potent Kv1.5 inhibitor, with other notable inhibitors of this channel.
Performance Comparison of Kv1.5 Inhibitors
This compound has demonstrated potent inhibition of the Kv1.5 potassium channel, a key player in the repolarization of the cardiac action potential in the atria.[1] A comparative analysis of its in vitro potency against other well-characterized Kv1.5 inhibitors is crucial for evaluating its potential as a therapeutic agent.
| Compound | Chemical Class | IC50 (µM) for Kv1.5 | Selectivity Notes |
| DDO-02005 | Arylmethylpiperidine | 0.72 | Data on selectivity against other ion channels is limited. |
| S9947 | Biphenyl derivative | 0.7 | - |
| MSD-D | Thiazolidinone derivative | 0.5 | - |
| ICAGEN-4 | - | 1.6 | - |
| AVE0118 | Biphenyl derivative | 6.9 | Also blocks Ito and IK,ACh in a similar concentration range. |
| Vernakalant | - | ~9.4 | A multi-ion channel blocker, also affecting sodium channels. |
| MK-0448 | - | 0.0086 | Highly potent and selective for Kv1.5. |
Pharmacokinetic and Safety Profiles
A critical aspect of drug development is the evaluation of a compound's pharmacokinetic profile and its safety. The available data for DDO-02005 and its comparators are summarized below. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.
| Compound | Animal Model | Key Pharmacokinetic Parameters | Safety/Toxicity Profile |
| DDO-02005 | Beagle Dog | IV (1 mg/kg): T1/2 = 3.23 h, Cmax = 90.23 µg/L, AUC = 178.42 µg·h/LOral (1.25 mg/kg): T1/2 = 6.25 h, Cmax = 1.27 µg/L, AUC = 4.41 µg·h/L | Preliminary safety studies suggest a better profile than Azimilide. Further comprehensive toxicity data is not readily available. |
| Vernakalant | Human | Well-tolerated in clinical trials. | Generally well-tolerated. Adverse effects are typically mild and transient. |
| MK-0448 | Human | - | Well-tolerated in a first-in-human study with mild adverse events, primarily injection site irritation. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DDO-02005 and other Kv1.5 inhibitors.
In Vitro Efficacy: Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for assessing the inhibitory activity of compounds on ion channels like Kv1.5.
Objective: To determine the concentration-dependent inhibition of the Kv1.5 potassium channel current (IKur) by the test compound and calculate the IC50 value.
Methodology:
-
Cell Preparation: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human Kv1.5 channel are cultured under standard conditions.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, adjusted to pH 7.2 with KOH.
-
Recording Setup: Cells are placed in a recording chamber on an inverted microscope and perfused with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Gigaohm Seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch within the pipette tip is ruptured by a brief pulse of suction to gain electrical access to the cell's interior.
-
Voltage-Clamp Protocol: The cell is held at a holding potential of -80 mV. To elicit Kv1.5 currents, depolarizing voltage steps are applied (e.g., to +40 mV for 500 ms) at a specific frequency (e.g., 0.1 Hz).
-
Compound Application: The test compound is applied at various concentrations to the external solution. The steady-state block of the Kv1.5 current is measured at each concentration.
-
Data Analysis: The percentage of current inhibition is plotted against the compound concentration, and the data are fitted with a Hill equation to determine the IC50 value.
In Vivo Efficacy: CaCl2-Acetylcholine Induced Atrial Fibrillation Model
This animal model is commonly used to evaluate the anti-arrhythmic potential of compounds in vivo.
Objective: To assess the ability of a test compound to prevent or terminate chemically-induced atrial fibrillation in a rat model.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., pentobarbital sodium). The jugular vein is cannulated for drug administration.
-
ECG Monitoring: Standard limb leads are connected to an electrocardiograph to continuously monitor the cardiac rhythm.
-
AF Induction: A solution of acetylcholine (ACh, e.g., 66 µg/mL) and calcium chloride (CaCl2, e.g., 10 mg/mL) is infused intravenously to induce atrial fibrillation.
-
Drug Administration:
-
Prophylactic Protocol: The test compound or vehicle is administered intravenously a set time before the ACh-CaCl2 infusion. The incidence and duration of AF are recorded.
-
Termination Protocol: After the successful induction of sustained AF, the test compound or vehicle is administered intravenously. The time to conversion to sinus rhythm is measured.
-
-
Data Analysis: The incidence and duration of AF in the drug-treated group are compared to the vehicle-treated control group. Statistical analysis is performed to determine the significance of the anti-arrhythmic effect.
Signaling Pathway of Kv1.5 Potassium Channel in Cardiomyocytes
The Kv1.5 channel plays a critical role in the repolarization phase of the atrial action potential. Its activity is modulated by various signaling pathways, including the Gq-protein coupled receptor pathway.
Activation of Gq-protein coupled receptors, such as angiotensin II or endothelin-1 receptors, by their respective agonists leads to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which can phosphorylate the Kv1.5 channel, leading to a reduction in the IKur current. This inhibition of the outward potassium current results in a prolongation of the action potential duration (APD) in atrial cardiomyocytes.
References
Validating DDO-02005 Free Base Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DDO-02005 free base, a potent inhibitor of the Kv1.5 potassium channel, with other therapeutic alternatives for atrial fibrillation. Experimental data and methodologies are presented to support the validation of its target engagement.
DDO-02005 is a potent inhibitor of the Kv1.5 potassium channel, which is encoded by the KCNA5 gene and represents a promising target for the treatment of atrial fibrillation.[1] DDO-02005 has demonstrated a good anti-atrial fibrillation effect in a CaCl2-ACh-induced rat model and has shown efficacy against aconitine-induced arrhythmias.[2][3]
Comparative Analysis of Kv1.5 Inhibitors
The primary mechanism of action for DDO-02005 is the inhibition of the Kv1.5 potassium channel, which is responsible for the ultra-rapid delayed rectifier potassium current (IKur) in the human atria.[1][4] This current is a key factor in atrial repolarization, and its inhibition can prolong the action potential duration, a key mechanism for managing atrial fibrillation.[5] A comparison of DDO-02005 with other notable Kv1.5 inhibitors is summarized below.
| Compound | Target(s) | IC50 (Kv1.5) | Other Notable Effects |
| This compound | Kv1.5 [1] | 0.72 µM [1][3] | |
| Vernakalant | Kv1.5, IKACh, Ito, Sodium Channels[6][7] | Not specified | Atrial-selective potassium current blocker[6] |
| Dronedarone | Multichannel blocker (Potassium, Sodium, Calcium channels)[8][9] | Not specified | Exhibits antiadrenergic properties[8][10] |
| Amiodarone | Multichannel blocker (Potassium, Sodium, Calcium channels), Adrenergic receptors[11][12][13] | Not specified | Prolongs the effective refractory period[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols relevant to the validation of DDO-02005's target engagement.
In Vitro Kv1.5 Inhibition Assay
A standard electrophysiological patch-clamp technique is employed to determine the inhibitory effect of compounds on the Kv1.5 channel.
Objective: To quantify the potency of DDO-02005 in blocking the Kv1.5 potassium channel.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells are stably transfected with the human KCNA5 gene, which expresses the Kv1.5 channel.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an EPC-8 patch-clamp amplifier.
-
Voltage Protocol: To elicit Kv1.5 currents, cells are held at a holding potential of -80 mV. A series of depolarizing steps (e.g., to +50 mV for 300 ms) are applied, followed by a repolarization step (e.g., to -40 mV for 300 ms).
-
Compound Application: DDO-02005 is dissolved in an appropriate solvent and diluted to various concentrations in the external solution, which is then perfused over the cells.
-
Data Analysis: The peak outward current at each depolarizing step is measured before and after the application of the compound. The percentage of inhibition is calculated, and the IC50 value is determined by fitting the concentration-response data to a logistic equation.
In Vivo Models of Atrial Fibrillation
Animal models are utilized to assess the anti-arrhythmic efficacy of DDO-02005 in a physiological setting.
Objective: To evaluate the ability of DDO-02005 to prevent or terminate induced atrial fibrillation.
Methodology (Aconitine-Induced Arrhythmia Model):
-
Animal Model: Male Sprague-Dawley rats are used.
-
Anesthesia and Instrumentation: Rats are anesthetized, and an intubation is performed for artificial respiration. ECG electrodes are placed to monitor heart rhythm.
-
Drug Administration: DDO-02005 is administered intravenously at various doses (e.g., 0.1, 1, 3, 9 mg/kg).[1] A control group receives a vehicle solution.
-
Induction of Arrhythmia: A continuous intravenous infusion of aconitine is initiated to induce arrhythmias.
-
Data Collection and Analysis: The dose of aconitine required to induce atrial fibrillation is recorded for each group. A higher required dose in the treatment groups compared to the control group indicates a protective effect of DDO-02005.[1]
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of Kv1.5 inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of DDO-02005 action on the cardiac action potential.
Caption: Experimental workflow for in vitro Kv1.5 inhibition assay.
References
- 1. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DDO-02005 I CAS#: 1186049-44-4 I Kv1.5 potassium channel inhibitor I InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. I(Kur)/Kv1.5 channel blockers for the treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Dronedarone: an amiodarone analog for the treatment of atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Dronedarone Hydrochloride? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Amiodarone - Wikipedia [en.wikipedia.org]
- 13. Amiodarone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
DDO-02005 Free Base: A Comparative Efficacy Analysis Against Established Kv1.5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Preclinical Profile of DDO-02005 in Atrial Fibrillation Models
This guide provides a comprehensive comparison of the novel Kv1.5 potassium channel inhibitor, DDO-02005 free base, with established drugs targeting the same channel for the management of atrial fibrillation (AF). The content herein is based on available preclinical data and is intended to offer an objective overview of DDO-02005's efficacy, potency, selectivity, and pharmacokinetic profile in relation to Vernakalant, AVE0118, and MK-0448.
Mechanism of Action: Targeting the Atrial-Specific Kv1.5 Channel
DDO-02005 and the comparator drugs exert their primary antiarrhythmic effect by inhibiting the Kv1.5 potassium channel, which is responsible for the ultra-rapid delayed rectifier potassium current (IKur). This current plays a crucial role in the repolarization phase of the action potential, particularly in atrial myocytes. By blocking the Kv1.5 channel, these agents prolong the atrial action potential duration and increase the effective refractory period. This mechanism is believed to be effective in terminating and preventing re-entrant arrhythmias that underlie atrial fibrillation. The atrial-specific expression of the Kv1.5 channel makes it an attractive target for developing antiarrhythmic drugs with a reduced risk of ventricular proarrhythmias.
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of DDO-02005 and comparator drugs against the Kv1.5 channel and other cardiac ion channels. The IC50 values represent the concentration of the drug required to inhibit 50% of the channel's activity, providing a measure of potency. Selectivity is inferred by comparing the IC50 for Kv1.5 to that of other channels; a higher ratio indicates greater selectivity for Kv1.5.
| Compound | Kv1.5 (IKur) IC50 | Other Ion Channel IC50 | Selectivity Profile |
| DDO-02005 | 0.72 µM | Data not available | Atrial-selective effects suggested by in vivo studies. |
| Vernakalant | 13 µM | Ito (Kv4.3): 30 µMIKACh: 10 µMINa: 11-33 µMhERG (IKr): 21 µM | Multi-channel blocker with moderate selectivity for atrial channels. |
| AVE0118 | 1.1 - 6.9 µM | Ito (Kv4.3): 3.4 µMIKACh: 4.5 µMhERG (IKr): ~10 µM | Preferentially inhibits atrial K+ channels. |
| MK-0448 | 8.6 - 10.8 nM | Ito (Kv4.3): 2.3 µMhERG (IKr): 110 µMINa: Inactive up to 10 µM | Highly potent and selective for Kv1.5. |
In Vivo Efficacy in Animal Models
This table presents the antiarrhythmic efficacy of DDO-02005 and comparator drugs in various animal models of atrial fibrillation and arrhythmia. Direct comparison is facilitated by the inclusion of data from rat models where available.
| Compound | Animal Model | Dosing | Key Efficacy Findings |
| DDO-02005 | CaCl2-ACh induced AF (Rat) | Not specified | Showed good anti-atrial fibrillation effect. |
| Aconitine-induced arrhythmia (Rat) | 0.1, 1, 3, 9 mg/kg (IV) | Dose-dependently protected against arrhythmia. | |
| Vernakalant | Not available in rat AF model | - | Effective in converting recent-onset AF in larger animal models and humans. |
| AVE0118 | Acetylcholine-mediated persistent AF (Rat) | 10 µM (in vitro prep) | Terminated persistent AF in 6 out of 7 atrial preparations. |
| Remodeled atria (Goat) | 3 mg/kg | Reduced inducibility of AF. | |
| Anesthetized pigs | 0.5 and 1 mg/kg (IV) | 100% inhibition of left atrial vulnerability. | |
| MK-0448 | Conscious dog heart failure model | 0.03 and 0.1 mg/kg (IV) | Terminated sustained atrial fibrillation. |
Pharmacokinetic Profiles
A summary of the pharmacokinetic parameters for DDO-02005 and the comparator drugs is provided below. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion of the compounds.
| Compound | Animal Species | T1/2 (Half-life) | CL (Clearance) | Vd (Volume of Distribution) | Bioavailability |
| DDO-02005 | Rat | IV: 3.23 hPO: 6.25 h | IV: 5.83 L/h/kg | Not reported | Not reported |
| Beagle Dog | IV: 6.25 h | Not reported | Not reported | Not reported | |
| Vernakalant | Rat | ~3-5.5 hours | 0.41 L/hr/kg (human) | Not reported | Not applicable (IV) |
| AVE0118 | Not available | Not available | Not available | Not available | Not available |
| MK-0448 | Dog | Not reported | Not reported | Not reported | Not applicable (IV) |
Experimental Protocols
CaCl2-ACh-Induced Atrial Fibrillation in Rats
This model is utilized to induce transient atrial fibrillation to test the efficacy of antiarrhythmic compounds.
-
Animal Preparation: Male Wistar rats are anesthetized, typically with an intraperitoneal injection of urethane.
-
Catheterization: The jugular vein is catheterized for intravenous drug administration.
-
ECG Monitoring: Needle electrodes are inserted subcutaneously to record a lead II electrocardiogram (ECG) for continuous monitoring of cardiac rhythm.
-
Induction of Atrial Fibrillation: A solution containing a mixture of acetylcholine (ACh) and calcium chloride (CaCl2) is infused intravenously. A typical concentration for the mixture is 66 µg/mL of ACh and 10 mg/mL of CaCl2.
-
Drug Administration: The test compound (e.g., DDO-02005) or vehicle is administered intravenously prior to the induction of AF to assess its prophylactic efficacy, or after the onset of AF to evaluate its termination efficacy.
-
Data Analysis: The primary endpoints are the incidence and duration of the induced atrial fibrillation. A significant reduction in the duration or prevention of AF incidence by the test compound compared to the vehicle control indicates anti-fibrillatory efficacy.
Aconitine-Induced Arrhythmia in Rats
This model is employed to assess the potential of a compound to protect against ventricular arrhythmias.
-
Animal Preparation: Rats are anesthetized, and the jugular vein is cannulated for the infusion of aconitine and the test compound.
-
ECG Monitoring: Continuous ECG monitoring is established to observe the onset of various types of arrhythmias.
-
Aconitine Infusion: A solution of aconitine is infused intravenously at a constant rate (e.g., 5 µg/kg/min).
-
Drug Administration: The test compound (e.g., DDO-02005) is administered as a single intravenous dose prior to the start of the aconitine infusion.
-
Endpoint Measurement: The time to the onset of specific arrhythmic events, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation, is recorded. The dose of aconitine required to induce these arrhythmias is also calculated.
-
Data Analysis: An increase in the time to onset of arrhythmias or a higher required dose of aconitine in the drug-treated group compared to the control group indicates a protective antiarrhythmic effect.
Conclusion
Based on the available preclinical data, DDO-02005 emerges as a potent inhibitor of the Kv1.5 potassium channel with promising in vivo efficacy in rat models of both atrial and ventricular arrhythmias. Its IC50 value of 0.72 µM for the Kv1.5 channel indicates significant potency. The in vivo studies demonstrate its ability to counteract chemically induced atrial fibrillation and ventricular arrhythmias in a dose-dependent manner.
When compared to established Kv1.5 inhibitors, DDO-02005's potency appears to be in a similar range to AVE0118 and Vernakalant, while MK-0448 exhibits significantly higher potency. However, a comprehensive selectivity profile for DDO-02005 against a panel of cardiac ion channels is needed for a more thorough comparison of its potential for atrial selectivity and off-target effects.
The efficacy of DDO-02005 in rat models is a strong indicator of its potential as an antiarrhythmic agent. While direct comparative studies in the same animal models are limited for all compounds, the available data suggests that DDO-02005 possesses a preclinical profile worthy of further investigation. Its favorable pharmacokinetic properties in rats, including a reasonable half-life, support its potential for development. Future studies should focus on elucidating its detailed selectivity profile and conducting head-to-head efficacy studies against established and emerging Kv1.5 inhibitors in various preclinical models to fully characterize its therapeutic potential for the treatment of atrial fibrillation.
Comparative Analysis of DDO-02005 Free Base Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Kv1.5 Inhibitor DDO-02005 and its Alternatives
In the pursuit of novel and effective treatments for atrial fibrillation, the selectivity of cardiac ion channel inhibitors is of paramount importance. DDO-02005 has emerged as a potent inhibitor of the Kv1.5 potassium channel, a key target in atrial-selective antiarrhythmic therapy.[1][2][3][4] This guide provides a comparative overview of the cross-reactivity profile of DDO-02005 free base, alongside established alternative Kv1.5 inhibitors, supported by available experimental data and standardized testing protocols.
Executive Summary
DDO-02005 is a potent inhibitor of the Kv1.5 potassium channel with a reported IC50 of 0.72 μM.[1][3][4] While its efficacy in animal models of atrial fibrillation is documented, comprehensive public data on its cross-reactivity against a broad panel of other ion channels is limited.[1] High selectivity for Kv1.5 is a critical attribute for minimizing the risk of off-target effects, particularly proarrhythmic events in the ventricles. This guide contextualizes the significance of selectivity by comparing DDO-02005 with other known Kv1.5 inhibitors, such as vernakalant, dronedarone, and amiodarone, for which more extensive selectivity data are available.
Quantitative Comparison of Kv1.5 Inhibitors
The following table summarizes the available inhibitory activity data for DDO-02005 and selected alternative compounds. It is important to note the absence of comprehensive selectivity panel data for DDO-02005 in the public domain, a critical consideration for its further development.
| Compound | Primary Target | IC50 (μM) vs. Kv1.5 | Known Off-Target Activity |
| DDO-02005 | Kv1.5 | 0.72[1][3][4] | Data not publicly available |
| Vernakalant | Kv1.5, IKur | ~10 | Blocks various sodium and other potassium channels (e.g., Kv4.3, hERG at higher concentrations)[5] |
| Dronedarone | Multi-channel blocker | - | Blocks hERG (IC50 = 9.2 μM), KvLQT1/minK, sodium, and calcium channels[6][7] |
| Amiodarone | Multi-channel blocker | - | Broad-spectrum activity against multiple potassium, sodium, and calcium channels; also affects thyroid hormone metabolism[6] |
Signaling Pathway and Experimental Workflow
Kv1.5 Channel in Atrial Action Potential
The diagram below illustrates the role of the Kv1.5 channel in the repolarization phase of the atrial action potential. Inhibition of this channel prolongs the action potential duration, an antiarrhythmic mechanism.
Caption: Role of Kv1.5 in Atrial Action Potential.
General Experimental Workflow for Ion Channel Selectivity Profiling
To assess the cross-reactivity of a compound like DDO-02005, a standardized experimental workflow is employed. The following diagram outlines a typical process using automated patch-clamp electrophysiology.
Caption: Ion Channel Selectivity Profiling Workflow.
Experimental Protocols
A crucial aspect of evaluating cross-reactivity is the methodology used. While specific protocols for DDO-02005 are not publicly detailed, a standard approach for assessing ion channel inhibition involves the following:
Automated Patch-Clamp Electrophysiology
This high-throughput method is the gold standard for assessing compound effects on ion channels.
-
Cell Culture: Stably transfected cell lines (e.g., HEK293 or CHO cells) expressing the human ion channel of interest (e.g., Kv1.5, hERG, Nav1.5, Cav1.2) are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are harvested and prepared as a single-cell suspension.
-
Compound Preparation: DDO-02005 and reference compounds are serially diluted to a range of concentrations in an appropriate extracellular solution.
-
Automated Patch-Clamp Procedure:
-
Cells are captured on the patch-clamp chip.
-
A whole-cell configuration is established.
-
The membrane potential is held at a specific voltage, and voltage steps are applied to elicit ionic currents.
-
Baseline currents are recorded.
-
The test compound is applied at increasing concentrations, and the effect on the ionic current is recorded.
-
-
Data Analysis: The peak current amplitude is measured at each concentration. The percentage of inhibition is calculated relative to the baseline current. An IC50 value is determined by fitting the concentration-response data to a logistical equation.
Discussion and Conclusion
The therapeutic potential of DDO-02005 as a Kv1.5 inhibitor for atrial fibrillation is promising due to its high potency.[1][3] However, a comprehensive understanding of its safety and selectivity profile is crucial for its clinical advancement. The lack of publicly available cross-reactivity data for DDO-02005 makes a direct comparison with less selective, multi-channel blockers like dronedarone and amiodarone challenging.
For future research, it is imperative to evaluate DDO-02005 against a panel of cardiac and non-cardiac ion channels to determine its selectivity and potential for off-target effects. This will provide a clearer picture of its therapeutic window and potential risks compared to existing therapies. Researchers are encouraged to utilize standardized high-throughput screening platforms to generate these critical datasets.
References
- 1. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocat.com [biocat.com]
- 5. Vernakalant, a mixed sodium and potassium ion channel antagonist that blocks K(v)1.5 channels, for the potential treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Class III antiarrhythmic drugs amiodarone and dronedarone impair KIR 2.1 backward trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of DDO-02005 Free Base: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Kv1.5 potassium channel inhibitor DDO-02005 free base with alternative compounds. The information is compiled from publicly available studies to support independent validation and further investigation.
DDO-02005 is a potent inhibitor of the Kv1.5 potassium channel, a promising target for the treatment of atrial fibrillation (AF). This guide summarizes the available preclinical data for DDO-02005 and compares it with other known Kv1.5 inhibitors: Vernakalant, AVE-0118, and MK-0448.
Data Presentation: Comparative Efficacy and Pharmacokinetics
The following tables summarize the in vitro potency, in vivo anti-arrhythmic efficacy, and pharmacokinetic profiles of DDO-02005 and its alternatives based on available preclinical data.
Table 1: In Vitro Kv1.5 Channel Inhibition
| Compound | IC50 (μM) | Cell Line | Assay Method | Reference |
| DDO-02005 | 0.72 | HEK293 cells stably expressing hKv1.5 | Whole-cell patch clamp | [1] |
| Vernakalant | ~13 | Not specified | Not specified | [2] |
| AVE-0118 | 1.1 | Not specified | Not specified | [3] |
| MK-0448 | ~0.036 (36 nM) | Not specified | Not specified | [4] |
Table 2: In Vivo Anti-Arrhythmic Efficacy in Atrial Fibrillation Models
| Compound | Animal Model | Dosing | Key Findings | Reference |
| DDO-02005 | CaCl2-ACh induced AF in rats | 0.1, 1, 3, 9 mg/kg (IV) | Dose-dependently reduced the duration of AF. | [1] |
| Vernakalant | Recent-onset AF in animal models | Not specified | Terminated recent-onset AF. | [5] |
| AVE-0118 | Goats with remodeled atria | 3 mg/kg | Reduced inducibility of AF. | [3] |
| MK-0448 | Conscious dog heart failure model | 0.03 and 0.1 mg/kg (IV bolus) | Terminated sustained atrial fibrillation. | [4][6] |
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Species | Administration | T½ (h) | Cmax (µg/L) | AUC0-t (µg/L·h) | Reference |
| DDO-02005 | Rat | 1 mg/kg IV | 3.23 ± 1.07 | 90.23 ± 28.83 | 178.42 ± 39.33 | [7] |
| DDO-02005 | Rat | 1.25 mg/kg PO | 6.25 ± 2.40 | 1.27 ± 0.40 | 4.41 ± 0.69 | [7] |
| DDO-02005 | Beagle Dog | 1 mg/kg IV | Not Reported | Not Reported | Not Reported | [8] |
| DDO-02005 | Beagle Dog | 1.25 mg/kg PO | 6.245 | 1.274 | Not Reported | [8] |
| Vernakalant | Human | IV | ~3 | Not specified | Not specified | [2] |
| MK-0448 | Human | IV | Not specified | Not specified | Not specified | [4][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kv1.5 Channel Inhibition Assay (Whole-Cell Patch Clamp)
Objective: To determine the inhibitory effect of a compound on the Kv1.5 potassium channel current.
General Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the gene encoding the human Kv1.5 channel (KCNA5) are cultured under standard conditions.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The extracellular solution typically contains (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, and HEPES 10, adjusted to pH 7.4.
-
The intracellular (pipette) solution typically contains (in mM): KCl 140, MgCl2 2, EGTA 10, HEPES 10, and ATP 5, adjusted to pH 7.2.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -80 mV.
-
Kv1.5 currents are elicited by depolarizing voltage steps to +40 mV for 300 ms.
-
-
Compound Application: The test compound is applied at various concentrations to the extracellular solution.
-
Data Analysis: The peak current amplitude in the presence of the compound is compared to the control (vehicle) to determine the percentage of inhibition. The IC50 value is calculated by fitting the concentration-response data to a Hill equation.[9][10][11]
In Vivo CaCl2-Acetylcholine Induced Atrial Fibrillation Model in Rats
Objective: To evaluate the in vivo efficacy of a compound in terminating or preventing chemically-induced atrial fibrillation.
General Protocol:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized.
-
ECG Monitoring: A lead II electrocardiogram (ECG) is continuously recorded to monitor heart rate and rhythm.
-
Induction of Atrial Fibrillation:
-
Drug Administration: The test compound or vehicle is administered intravenously prior to or after the induction of AF.
-
Efficacy Endpoint: The primary endpoint is the duration of the AF episode. The ability of the compound to prevent the induction of AF or to convert the arrhythmia to sinus rhythm is assessed.[14][15]
Mandatory Visualization
Signaling Pathway of Atrial Action Potential and Kv1.5 Inhibition
Caption: Role of Kv1.5 in the atrial action potential and its inhibition by DDO-02005.
Experimental Workflow for In Vivo Anti-Arrhythmia Studies
Caption: General workflow for evaluating the anti-arrhythmic efficacy of DDO-02005 in vivo.
References
- 1. ahajournals.org [ahajournals.org]
- 2. iipseries.org [iipseries.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. researchgate.net [researchgate.net]
- 6. MK-0448, a specific Kv1.5 inhibitor: safety, pharmacokinetics, and pharmacodynamic electrophysiology in experimental animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. sophion.com [sophion.com]
- 10. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]
- 11. Patch Clamp Protocol [labome.com]
- 12. Taurine Prevents the Electrical Remodeling in Ach-CaCl2 Induced Atrial Fibrillation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison on Rabbit and Rat Atrial Fibrillation Models Induced by Intravenous Injection of Acetylcholine-Calcium Chloride Mixed Solution [slarc.org.cn]
- 14. Taurine Reverses Atrial Structural Remodeling in Ach-Cacl2 Induced Atrial Fibrillation Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. miR‑101a‑3p overexpression prevents acetylcholine‑CaCl2‑induced atrial fibrillation in rats via reduction of atrial tissue fibrosis, involving inhibition of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
DDO-02005 Free Base: A Look into its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
DDO-02005 is a potent inhibitor of the Kv1.5 potassium channel, a promising target for the management of atrial fibrillation.[1][2] This guide provides an objective overview of DDO-02005's known activity and explores the broader context of selectivity profiling for Kv1.5 inhibitors. While specific selectivity data for DDO-02005 against a wide panel of other ion channels and off-target proteins is not publicly available, this document will delve into the significance of selectivity for this class of compounds and present general methodologies for its assessment.
Understanding the Target: The Kv1.5 Potassium Channel
The Kv1.5 potassium channel, encoded by the KCNA5 gene, is predominantly expressed in the atria of the heart.[2] Its role in the repolarization phase of the atrial action potential makes it a key target for the development of atrial-selective antiarrhythmic drugs. By inhibiting Kv1.5, compounds can prolong the atrial effective refractory period, a key mechanism for suppressing atrial fibrillation. The atrial-specific expression of Kv1.5 offers a therapeutic window for treating atrial arrhythmias with a reduced risk of ventricular pro-arrhythmic side effects.
DDO-02005: Known Potency
DDO-02005 has been identified as a potent inhibitor of the Kv1.5 potassium channel with a reported half-maximal inhibitory concentration (IC50) of 0.72 μM.[1] This demonstrates its significant activity at its primary therapeutic target. However, the comprehensive selectivity profile, which is crucial for assessing its overall safety and potential for off-target effects, is not detailed in the available literature.
The Critical Importance of Selectivity Profiling
For any therapeutic agent, and particularly for ion channel modulators, a thorough understanding of its selectivity is paramount. Off-target effects, where a drug interacts with unintended proteins, can lead to adverse events. In the context of Kv1.5 inhibitors, cross-reactivity with other ion channels, such as hERG (the human Ether-à-go-go-Related Gene) potassium channels, can pose a significant risk of cardiac toxicity.
A comprehensive selectivity profile for a compound like DDO-02005 would typically involve screening against a panel of other ion channels (including other potassium channels, sodium channels, and calcium channels) as well as a broader panel of receptors, kinases, and enzymes to identify any potential off-target interactions.
Comparison with Alternative Kv1.5 Inhibitors
While a direct comparison of DDO-02005's selectivity is not possible due to the lack of data, the table below presents a selection of other Kv1.5 inhibitors and their reported potencies. This provides a landscape of the current development of compounds targeting this channel.
| Compound | Target | IC50 / Potency | Notes |
| DDO-02005 | Kv1.5 Potassium Channel | 0.72 μM | Potent inhibitor with demonstrated anti-arrhythmic effects in preclinical models.[1] |
| Vernakalant | Multichannel Blocker | Approved for the rapid conversion of recent onset atrial fibrillation to sinus rhythm. | |
| AVE0118 | Kv1.5 and other channels | A multichannel blocker that has been studied for atrial fibrillation. | |
| DPO-1 | Kv1.5 Potassium Channel | A selective Kv1.5 inhibitor used as a research tool. |
Experimental Methodologies for Selectivity Profiling
The assessment of a compound's selectivity involves a range of in vitro assays. The following outlines a general workflow for determining the selectivity profile of an ion channel inhibitor.
Experimental Workflow for Ion Channel Selectivity Profiling
Caption: A generalized workflow for assessing the selectivity of an ion channel inhibitor.
Key Experimental Protocols:
-
Patch-Clamp Electrophysiology: This is the gold-standard method for studying ion channel function. It allows for the direct measurement of ion currents through a specific channel in a cell membrane. To determine the IC50 of a compound like DDO-02005 for Kv1.5, different concentrations of the compound are applied to cells expressing the channel, and the resulting inhibition of the current is measured.
-
High-Throughput Screening (HTS) Assays: For screening against a large panel of targets, automated HTS platforms are often used. These can be based on various principles, including fluorescence-based assays that measure changes in membrane potential or ion concentration.
-
Radioligand Binding Assays: These assays are used to determine if a compound binds to a specific receptor or transporter. A radiolabeled ligand with known affinity for the target is used, and its displacement by the test compound is measured.
Signaling Pathway of Atrial Action Potential Repolarization
The following diagram illustrates the central role of the Kv1.5 channel in the repolarization of the atrial action potential.
Caption: The role of the Kv1.5 channel in atrial action potential repolarization and the inhibitory action of DDO-02005.
Conclusion
DDO-02005 is a potent inhibitor of the Kv1.5 potassium channel, a key target for the treatment of atrial fibrillation. While its efficacy at its primary target is established, a comprehensive public selectivity profile is not available. For any drug candidate, and especially for ion channel modulators, a detailed understanding of its selectivity is crucial for predicting its safety and potential for off-target effects. The methodologies and comparative context provided in this guide serve as a framework for understanding the importance of selectivity profiling in the development of novel anti-arrhythmic agents. Further research and publication of broader selectivity data for DDO-02005 are needed to fully assess its therapeutic potential.
References
Benchmarking DDO-02005 Free Base: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DDO-02005 free base against an industry standard for Kv1.5 potassium channel inhibition. The following sections detail the mechanism of action, comparative efficacy, safety profile, and the experimental protocols used for these assessments.
DDO-02005 is a potent inhibitor of the Kv1.5 potassium channel, a key target in the development of therapies for atrial fibrillation.[1][2][3] This guide benchmarks DDO-02005 against Azimilide, a known anti-arrhythmic agent, to provide a clear perspective on its relative performance and safety.
Mechanism of Action: Targeting the IKur Current
DDO-02005 exerts its therapeutic effect by directly blocking the Kv1.5 potassium channel, which is encoded by the KCNA5 gene.[1] This channel is responsible for the ultra-rapid delayed rectifier potassium current (IKur) in atrial myocytes. By inhibiting this current, DDO-02005 prolongs the action potential duration in the atria, a key mechanism for managing atrial fibrillation.
Figure 1: Signaling pathway of DDO-02005 in atrial myocytes.
Comparative Efficacy and Potency
DDO-02005 demonstrates potent inhibition of the Kv1.5 channel with a half-maximal inhibitory concentration (IC50) of 0.72 μM.[1][2] This positions it as a highly effective agent for targeting the IKur current. In preclinical models, DDO-02005 has shown a good anti-atrial fibrillation effect.[1][2]
| Compound | Target | IC50 (μM) |
| This compound | Kv1.5 | 0.72 [1][2] |
| Azimilide | Multiple Ion Channels | Varies by channel |
Preclinical Safety Profile: DDO-02005 vs. Azimilide
A preliminary safety evaluation in guinea pigs indicated that DDO-02005 has a more favorable safety profile compared to Azimilide.[1] While both compounds showed no statistically significant differences in prolonging the QT and QTc intervals, DDO-02005 had a lesser effect on QT dispersion and QTc dispersion.[1] Notably, DDO-02005 caused a more pronounced slowing of the heart rate, suggesting a lower likelihood of inducing arrhythmia compared to Azimilide.[1]
| Parameter | DDO-02005 | Azimilide |
| QT Interval Prolongation | No significant difference | No significant difference |
| QTc Interval Prolongation | No significant difference | No significant difference |
| QT Dispersion | Less effect | More effect |
| QTc Dispersion | Less effect | More effect |
| Heart Rate | Significant slowing | Less pronounced effect |
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The inhibitory effect of DDO-02005 on the Kv1.5 potassium channel is quantified using the whole-cell patch-clamp technique on cells stably expressing the human Kv1.5 channel.
Figure 2: Experimental workflow for whole-cell patch clamp assay.
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).[4]
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 MgATP (pH adjusted to 7.3 with KOH). A similar protocol uses K-aspartate and lower KCl concentration.[5]
Procedure:
-
Cells are cultured and prepared on coverslips.
-
A glass micropipette filled with intracellular solution is used to form a high-resistance (gigaohm) seal with the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
Depolarizing voltage steps (e.g., to +60 mV) are applied to elicit the IKur current.
-
DDO-02005 is perfused at various concentrations, and the resulting inhibition of the IKur current is measured.
-
The data is used to generate a concentration-response curve and calculate the IC50 value.
In Vivo Anti-Arrhythmic Activity
The efficacy of DDO-02005 in a living organism is assessed using a rat model of chemically induced atrial fibrillation.
Animal Model:
-
Male Sprague-Dawley rats are used.
-
Atrial fibrillation is induced by intravenous infusion of calcium chloride (CaCl2) and acetylcholine (ACh).[1]
Procedure:
-
Rats are anesthetized and instrumented for electrocardiogram (ECG) recording.
-
A baseline ECG is recorded.
-
DDO-02005 or a vehicle control is administered intravenously.
-
Atrial fibrillation is induced by CaCl2-ACh infusion.
-
The duration of the induced atrial fibrillation is measured and compared between the DDO-02005 treated group and the control group.
This comprehensive guide provides a foundational understanding of this compound in the context of current industry standards. The data presented underscores its potential as a potent and safer alternative for the treatment of atrial fibrillation. Further head-to-head comparative studies with other selective Kv1.5 inhibitors will be beneficial for a more complete assessment.
References
- 1. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Comparative Analysis of DDO-02005 Free Base: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental data for the DDO-02005 free base, a potent Kv1.5 potassium channel inhibitor, against its lead compound and other relevant alternatives. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathway to support further research and development in the field of antiarrhythmic drugs.
Quantitative Data Summary
The following tables present a comparative summary of the in vitro potency and in vivo pharmacokinetic parameters of DDO-02005 and its parent compound, DDO-02001.
| Compound | Target | IC50 (μM) | Reference |
| DDO-02005 | Kv1.5 Potassium Channel | 0.72 | [1] |
| DDO-02001 | Kv1.5 Potassium Channel | 17.7 | [1] |
Table 1: In Vitro Potency of DDO-02005 and DDO-02001. This table clearly demonstrates the significantly improved inhibitory activity of DDO-02005 against the Kv1.5 potassium channel compared to its lead compound, DDO-02001.
| Compound | Animal Model | Administration | Dose (mg/kg) | t1/2 (h) | Cmax (µg/L) | AUC0-t (µg/L·h) | Reference |
| DDO-02005 | Sprague-Dawley Rat | Intravenous | 1 | 3.23 ± 1.07 | 90.23 ± 28.83 | 178.42 ± 39.33 | [2][3][4] |
| DDO-02005 | Sprague-Dawley Rat | Oral | 1.25 | 6.25 ± 2.40 | 1.27 ± 0.40 | 4.41 ± 0.69 | [2][3] |
| DDO-02005 | Beagle Dog | Intravenous | 1 | - | - | - | [2] |
| DDO-02005 | Beagle Dog | Oral | 1.25 | 6.245 | 1.274 | - | [2] |
Table 2: Pharmacokinetic Profile of DDO-02005. This table summarizes the key pharmacokinetic parameters of DDO-02005 in both rats and beagle dogs, highlighting its absorption, distribution, metabolism, and excretion characteristics following intravenous and oral administration.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Kv1.5 Inhibition Assay
The inhibitory activity of DDO-02005 on the Kv1.5 potassium channel was likely determined using standard whole-cell patch-clamp electrophysiology on a stable cell line expressing the human Kv1.5 channel (hKv1.5).
-
Cell Culture: A mammalian cell line (e.g., HEK293 or CHO cells) stably transfected with the KCNA5 gene (encoding hKv1.5) would be cultured under standard conditions.
-
Electrophysiology: Whole-cell currents would be recorded using a patch-clamp amplifier. The extracellular solution would typically contain (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, and glucose 10, adjusted to a physiological pH. The intracellular (pipette) solution would typically contain (in mM): K-aspartate 130, MgCl2 2, EGTA 10, HEPES 10, and ATP 5, adjusted to a physiological pH.
-
Data Acquisition and Analysis: Cells would be held at a holding potential of -80 mV and depolarizing pulses would be applied to elicit Kv1.5 currents. The inhibitory effect of different concentrations of DDO-02005 would be measured by the reduction in the peak current amplitude. The IC50 value, the concentration of the compound that causes 50% inhibition of the maximal current, would be calculated by fitting the concentration-response data to a Hill equation.
In Vivo Arrhythmia Models
The antiarrhythmic efficacy of DDO-02005 was evaluated in established rat models of atrial fibrillation and ventricular arrhythmia.
-
CaCl2-ACh Induced Atrial Fibrillation (AF) Model: This model is used to screen for drugs that can prevent or terminate atrial fibrillation.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Anesthesia is induced, and the electrocardiogram (ECG) is monitored continuously. A solution of acetylcholine (ACh) and calcium chloride (CaCl2) is infused intravenously to induce AF. DDO-02005 or vehicle would be administered prior to the infusion of the arrhythmogenic agents to assess its prophylactic efficacy, or after the onset of AF to evaluate its therapeutic effect. The primary endpoints would be the incidence and duration of AF.
-
-
Aconitine-Induced Arrhythmia Model: This model is used to assess the efficacy of drugs against ventricular arrhythmias.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Following anesthesia and ECG monitoring, a continuous intravenous infusion of aconitine is initiated to induce ventricular arrhythmias, including ventricular premature beats, ventricular tachycardia, and ventricular fibrillation. DDO-02005 or vehicle would be administered intravenously prior to the aconitine infusion. The primary endpoint would be the dose of aconitine required to induce each type of arrhythmia.
-
Pharmacokinetic Studies
Pharmacokinetic parameters of DDO-02005 were determined in Sprague-Dawley rats and beagle dogs.
-
Animal Models: Male Sprague-Dawley rats and beagle dogs.
-
Drug Administration: DDO-02005 was administered as a single intravenous (IV) bolus or by oral gavage (PO).
-
Blood Sampling: Blood samples would be collected at various time points after drug administration via a cannulated vein.
-
Sample Analysis: Plasma concentrations of DDO-02005 would be determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), maximum plasma concentration (Cmax), and area under the plasma concentration-time curve (AUC), would be calculated using non-compartmental analysis.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of DDO-02005 and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of DDO-02005.
Caption: Experimental workflow for DDO-02005 evaluation.
References
- 1. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. DDO-02005 I CAS#: 1186049-44-4 I Kv1.5 potassium channel inhibitor I InvivoChem [invivochem.com]
Safety Operating Guide
Proper Disposal of DDO-02005 Free Base: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling DDO-02005 free base must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, contaminated materials, and empty containers, in line with established safety protocols for hazardous chemical waste.
This compound is a chemical compound with multiple hazard classifications, necessitating careful handling during its use and disposal.[1] Improper disposal can lead to severe environmental contamination and pose significant health risks.[1] Adherence to the following procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Profile of this compound
Before handling, it is crucial to be aware of the hazards associated with this compound. The following table summarizes its key hazard classifications as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage |
| Skin Sensitization | Sub-category 1A | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Repeated Exposure, Oral) | Category 2 | H373: May cause damage to organs (Stomach, large intestine, lymph node) through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from Sigma-Aldrich Safety Data Sheet for this compound.[1]
Disposal Procedures for this compound
The following protocols are designed to guide researchers in the safe disposal of this compound and associated contaminated materials. These procedures are based on general best practices for hazardous laboratory waste and the specific hazards of this compound.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE to minimize exposure risk.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye/Face Protection: Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.
-
Skin and Body Protection: A lab coat or chemical-resistant apron. Ensure skin is not exposed.
-
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, use a NIOSH-approved respirator.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designated Waste Container: Collect all waste this compound in a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, leak-proof lid.[1][2]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.[3]
-
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads from spill cleanups, must be disposed of as hazardous waste.[4][5] Place these items in a sealed bag or container that is also labeled as hazardous waste.
Step 3: Labeling and Storage
Accurate labeling and proper storage are regulatory requirements and essential for safety.
-
Labeling: As soon as waste is generated, the container must be labeled with a hazardous waste tag.[6] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard")
-
The date accumulation started.[2]
-
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
Step 4: Disposal of Empty Containers
Due to its acute toxicity, containers that held this compound require special handling.
-
Triple Rinsing: An empty container that held an acutely hazardous waste must be triple rinsed with a suitable solvent (e.g., water, if appropriate) before it can be disposed of as regular trash.[5]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[5]
-
Defacing Labels: After triple rinsing, all hazardous chemical labels on the container must be completely removed or defaced before disposal.[5]
Step 5: Arranging for Waste Pickup
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system.[5][6]
-
Storage Limits: Be aware of the maximum volume of hazardous waste allowed in your SAA (typically 55 gallons) and the limit for acutely toxic waste (often 1 quart).[5][7] Schedule pickups to stay within these limits.
Emergency Procedures: Spill Cleanup
In the event of a spill of this compound, immediate and appropriate action is required.
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and the associated risks. For minor spills, trained laboratory personnel can proceed with cleanup. For major spills, contact your institution's EHS or emergency response team.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4] Do not use combustible materials. Cover drains to prevent environmental release.[1]
-
Cleanup: Carefully collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container.[4][9]
-
Decontamination: Clean the spill area with a suitable detergent and water. All cleanup materials, including PPE, must be disposed of as hazardous waste.[10]
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed procedures and regulatory requirements.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. westlab.com [westlab.com]
- 5. vumc.org [vumc.org]
- 6. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. Hazardous Chemical Spill Cleanup [binghamton.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
Essential Safety and Operational Guidance for Handling DDO-02005 Free Base
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling DDO-02005 free base. The following procedural guidance is derived from safety data sheets and established laboratory safety protocols to ensure the safe handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires stringent safety measures to prevent exposure. The compound is classified as harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns, eye damage, and allergic skin reactions.[1] Furthermore, it may cause organ damage through prolonged or repeated exposure if swallowed and is very toxic to aquatic life.[1]
A comprehensive personal protective equipment (PPE) program is essential to create a barrier against these workplace hazards. The selection of PPE should be based on a thorough workplace hazard assessment.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Material/Standard |
| Eye/Face Protection | Safety glasses with side-shields, Face shield | In case of splashing, use a face shield. |
| Skin Protection | Protective gloves, Chemically resistant apron or lab coat | Choose gloves based on the specific chemicals being handled and breakthrough time. |
| Respiratory Protection | Use a properly fitted, air-purifying or air-fed respirator | Required when vapors or aerosols may be generated. |
| Body Protection | Full-body protective suit | Recommended for emergency situations or when there is a high risk of exposure. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe vapors or aerosols.[1]
-
Storage: Store in a tightly sealed container in a dry and well-ventilated place. Keep away from incompatible materials.
Spill and Emergency Procedures:
-
Spill Containment: In the event of a spill, immediately evacuate the area. Cover drains to prevent entry into the sewer system.[1]
-
Clean-up: Use a liquid-absorbent material (e.g., Chemizorb®) to carefully collect the spilled substance.[1] Place the absorbed material into a suitable container for disposal.
-
First Aid (In case of exposure):
-
Inhalation: Move the person to fresh air and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water. Call a physician immediately.[1]
-
Eye Contact: Rinse eyes with plenty of water, removing contact lenses if present. Immediately call an ophthalmologist.[1]
-
Ingestion: Have the victim drink water (two glasses at most). Do not induce vomiting and seek immediate medical attention.[1]
-
Disposal Plan:
-
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.[1]
Experimental Workflow and Safety Protocols
The following diagram illustrates the logical workflow for assessing risks and selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
